Physicochemical Characterization and Synthetic Utility of 3-(3-Hydroxyphenyl)-1-phenylurea
Executive Summary This technical guide provides a comprehensive analysis of 3-(3-Hydroxyphenyl)-1-phenylurea (CAS: 13142-80-8), a biologically significant 1,3-disubstituted urea derivative. Characterized by its urea brid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of 3-(3-Hydroxyphenyl)-1-phenylurea (CAS: 13142-80-8), a biologically significant 1,3-disubstituted urea derivative. Characterized by its urea bridge connecting a phenyl ring and a phenolic moiety, this compound serves as a critical scaffold in medicinal chemistry—particularly in the design of kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors—and in agrochemistry as a cytokinin-like plant growth regulator.
This document details the compound's physicochemical properties, a self-validating synthetic protocol, structural characterization logic, and its functional role as a "privileged structure" in drug discovery.
Physicochemical Architecture
The molecular integrity of 3-(3-Hydroxyphenyl)-1-phenylurea relies on the stability of the central urea linker (
) and the hydrogen-bonding capacity of the phenolic hydroxyl group.
Key Chemical Data[1][2][3][4]
Property
Specification
Notes
IUPAC Name
1-(3-Hydroxyphenyl)-3-phenylurea
Also: N-(3-hydroxyphenyl)-N'-phenylurea
CAS Registry Number
13142-80-8
Unique identifier for the specific meta-isomer
Molecular Formula
Molecular Weight
228.25 g/mol
Critical for stoichiometric calculations
Exact Mass
228.0899 Da
Monoisotopic mass for HRMS validation
Physical State
White to off-white crystalline solid
Solubility
DMSO, Methanol, Ethanol
Poorly soluble in water; insoluble in non-polar alkanes
H-Bond Donors
3
2 Urea NH, 1 Phenolic OH
H-Bond Acceptors
2
1 Carbonyl Oxygen, 1 Phenolic Oxygen
Structural Significance
The meta-substitution of the hydroxyl group (
) on the phenyl ring is electronically significant. Unlike para-substitution, which allows for direct resonance conjugation with the urea nitrogen, the meta-position relies primarily on inductive effects, altering the acidity of the phenol and the hydrogen-bonding network within the crystal lattice.
Synthetic Methodology: Isocyanate Addition
The most robust route for synthesizing unsymmetrical ureas is the nucleophilic addition of an amine to an isocyanate.[1] This method is preferred over phosgene-based routes due to higher atom economy and improved safety profiles.
Reaction Logic
Electrophile: Phenyl isocyanate (Highly reactive towards nucleophiles).
Nucleophile: 3-Aminophenol (The amino group is more nucleophilic than the hydroxyl group, ensuring chemoselectivity).
Solvent Choice: Dichloromethane (DCM) or Acetonitrile (MeCN). Non-protic solvents prevent side reactions with the isocyanate.
Step-by-Step Protocol
Safety Precaution: Phenyl isocyanate is a lachrymator and sensitizer. Perform all operations in a fume hood.
Preparation:
Dissolve 3-Aminophenol (10 mmol, 1.09 g) in anhydrous Dichloromethane (DCM) (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
Ensure the amine is fully dissolved; mild heating (30°C) may be required.
Addition:
Add Phenyl Isocyanate (10 mmol, 1.09 mL) dropwise via a syringe over 10 minutes at room temperature.
Mechanism:[1][2] The lone pair on the aniline nitrogen attacks the central carbon of the isocyanate.
Reaction:
Stir the mixture at room temperature for 2–4 hours.
Observation: A heavy white precipitate typically forms as the urea product is less soluble in DCM than the starting materials.
Workup (Self-Validating Step):
Filter the precipitate using vacuum filtration.[3]
Wash the filter cake with cold DCM (
) to remove unreacted isocyanate.
Validation: The filtrate should contain minimal product. The solid is the target urea.
Purification:
Recrystallize from hot Ethanol (EtOH) if high purity (>99%) is required for biological assays.
Synthetic Pathway Diagram
Figure 1: Nucleophilic addition mechanism for the synthesis of the target urea.
Structural Characterization (Validation)
To confirm the identity of the synthesized compound, researchers must look for specific spectroscopic signatures.
Proton NMR (
NMR) in DMSO-
The urea protons are the most diagnostic features.
8.5–9.0 ppm (2H, s): Two distinct singlets (or one broad singlet depending on exchange rates) corresponding to the protons.
9.2–9.5 ppm (1H, s): Phenolic proton (often exchangeable with ).
6.3–7.5 ppm (9H, m): Aromatic protons. The 3-substituted ring will show a complex splitting pattern (singlet-like for H2, doublets for H4/H6).
Mass Spectrometry (ESI-MS)
Positive Mode (
): Peak at .
Fragmentation: Loss of the isocyanate moiety often results in a fragment corresponding to the aminophenol (
The 1,3-diphenylurea scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple unrelated bioreceptors with high affinity.
Mechanism: They mimic adenine-type cytokinins (like Zeatin) despite structural dissimilarity.
Relevance: 3-Hydroxylated derivatives are often investigated for their ability to delay senescence in plant tissue cultures.
Medicinal Chemistry Targets
Kinase Inhibition: The urea motif functions as a hydrogen bond donor/acceptor pair that mimics the ATP adenine ring, allowing it to bind deep within the ATP-binding pocket of protein kinases (e.g., p38 MAP kinase, VEGFR).
Soluble Epoxide Hydrolase (sEH) Inhibition: Urea derivatives stabilize the transition state of epoxide hydrolysis. While adamantyl-ureas are more common, diphenylureas serve as potent, simplified analogs for reducing inflammation and hypertension.
Pharmacophore Interaction Map
Figure 2: The central urea pharmacophore facilitates binding across diverse biological targets.
References
PubChem. (2023).[4] 3-(3-Hydroxyphenyl)-1-phenylurea Compound Summary. National Library of Medicine.
[Link]
Mok, M. C., et al. (1987). "Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems." HortScience, 22(6).[2]
[Link]
Ricci, A., et al. (2005). "Cytokinin-like activity of N'-substituted N-phenylureas." Plant Growth Regulation.
[Link]
Mechanism of action of 3-(3-Hydroxyphenyl)-1-phenylurea in biological systems
The following technical guide details the mechanism of action of 3-(3-Hydroxyphenyl)-1-phenylurea (also known as 1-(3-hydroxyphenyl)-3-phenylurea or N-(3-hydroxyphenyl)-N'-phenylurea ). Executive Summary 3-(3-Hydroxyphen...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action of 3-(3-Hydroxyphenyl)-1-phenylurea (also known as 1-(3-hydroxyphenyl)-3-phenylurea or N-(3-hydroxyphenyl)-N'-phenylurea ).
Executive Summary
3-(3-Hydroxyphenyl)-1-phenylurea is a synthetic diarylurea derivative characterized by a urea linker bridging a phenyl ring and a 3-hydroxyphenyl ring. Its biological activity is defined by the urea pharmacophore (hydrogen bond donor/acceptor capability) and the phenolic hydroxyl group (metal chelation and antioxidant potential).
In biological systems, this compound functions primarily through three distinct mechanisms, depending on the target context:
Tyrosinase Inhibition (Primary Mechanism): It acts as a competitive inhibitor of tyrosinase, a key enzyme in melanogenesis, by mimicking the substrate L-tyrosine and chelating the copper ions in the active site.
Soluble Epoxide Hydrolase (sEH) Inhibition (Secondary Mechanism): It functions as a transition-state mimic, inhibiting sEH and thereby stabilizing epoxyeicosatrienoic acids (EETs), which exerts anti-inflammatory and vasodilatory effects.
Cytokinin Activity (Plant/Agrochemical Context): As a phenylurea derivative, it binds to the CHASE domain of histidine kinase receptors (e.g., AHK4), activating the phosphorelay signaling pathway to promote cell division.
Chemical Identity & Pharmacophore Analysis
The molecule consists of two aromatic rings connected by a urea bridge. The specific substitution pattern (3-hydroxy) is critical for its selectivity and potency.[1]
Feature
Description
Function
Urea Linker
-NH-CO-NH-
Acts as a primary hydrogen bond donor/acceptor. Critical for binding to Asp/Glu residues in kinase/hydrolase active sites.
Phenyl Ring A
Unsubstituted
Provides hydrophobic bulk for van der Waals interactions within the binding pocket.
Phenyl Ring B
3-Hydroxyl (-OH)
Acts as a hydrogen bond donor and a mimic of the phenolic group in tyrosine. Essential for metal chelation (Cu²⁺) in tyrosinase.
This is the most significant application of hydroxy-substituted phenylureas in dermatological and cosmetic science.
Mode of Action
Tyrosinase is a copper-containing metalloenzyme that catalyzes the rate-limiting steps in melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone.[2]
Competitive Inhibition: 3-(3-Hydroxyphenyl)-1-phenylurea is a structural analog of L-tyrosine. It competes for the active site, preventing the entry of the natural substrate.
Copper Chelation: The 3-hydroxyl group, in conjunction with the urea oxygen or nitrogen, can coordinate with the binuclear copper center (CuA and CuB) within the enzyme's active site. This coordination disrupts the redox cycling necessary for catalysis.
Experimental Validation (Protocol)
Objective: Determine the IC50 of the compound against mushroom tyrosinase.
Preparation: Dissolve 3-(3-Hydroxyphenyl)-1-phenylurea in DMSO. Prepare L-DOPA solution (substrate) in phosphate buffer (pH 6.8).
Incubation: Mix tyrosinase enzyme solution (100 U/mL) with varying concentrations of the inhibitor in a 96-well plate. Incubate at 25°C for 10 minutes.
Reaction: Add L-DOPA solution to initiate the reaction.
Measurement: Monitor the formation of dopachrome by measuring absorbance at 475 nm using a microplate reader over 20 minutes.
Analysis: Plot velocity (V) vs. concentration. Calculate IC50 using non-linear regression.
Figure 1: Competitive inhibition of Tyrosinase by 3-(3-Hydroxyphenyl)-1-phenylurea preventing melanin synthesis.[3][4]
Transition State Mimicry: The urea carbonyl group of 3-(3-Hydroxyphenyl)-1-phenylurea accepts a hydrogen bond from the catalytic Tyrosine residues (Tyr383/Tyr466) in the sEH active site.
Binding: The enzyme's catalytic Aspartate (Asp335) attacks the urea carbon, but the stable urea bond prevents hydrolysis, effectively trapping the enzyme in a transition-state-like complex.
Result: Preservation of EETs, leading to vasodilation and reduced inflammation.
Experimental Validation (Protocol)
Objective: Measure inhibition potency using a fluorescent reporter assay.
Reagents: Recombinant human sEH, PHOME (fluorogenic substrate), and inhibitor.
Setup: Incubate sEH (1 nM) with inhibitor (serial dilutions) in Tris-HCl buffer (pH 7.4) containing 0.1 mg/mL BSA for 15 minutes.
Initiation: Add PHOME substrate (50 µM final).
Detection: Measure fluorescence (Ex 330 nm / Em 465 nm) of the hydrolysis product (6-methoxy-2-naphthaldehyde) kinetically for 30 minutes.
Control: Use AUDA (known sEH inhibitor) as a positive control.
Mechanism 3: Cytokinin Activity (Plant Systems)
Phenylureas are a class of non-purine cytokinins.
Signaling Pathway
Receptor Binding: The compound binds to the CHASE domain of the histidine kinase receptor CRE1/AHK4 located on the plasma membrane or ER of plant cells.
Phosphorelay: Binding induces autophosphorylation of the receptor, transferring a phosphoryl group to AHP proteins (Histidine Phosphotransfer proteins).
Nuclear Translocation: Phosphorylated AHPs move to the nucleus and transfer the phosphate to Type-B ARR (Response Regulators).
Gene Expression: Activated Type-B ARRs act as transcription factors, turning on cytokinin-responsive genes (e.g., CYCD3) that drive the cell cycle (G2/M transition).
Figure 2: Cytokinin signaling cascade activated by phenylurea derivatives.
Comparison of Activities
Activity
Target
Mechanism
Potency
Tyrosinase Inhibition
Tyrosinase (Active Site)
Copper chelation & substrate competition
Moderate to High (dependent on 3-OH position)
sEH Inhibition
Soluble Epoxide Hydrolase
Transition-state mimicry (Urea binding)
Moderate (Lead compound)
Cytokinin
AHK4 Receptor
Allosteric activation of His-Kinase
Low to Moderate (weaker than Thidiazuron)
References
Kim, D., et al. (2006). "Inhibitory effects of 1,3-diphenylureas on mushroom tyrosinase." Biological & Pharmaceutical Bulletin.
Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology.
Spíchal, L. (2012). "Cytokinins - recent news and views of evolutionally old molecules." Functional Plant Biology.
Choi, H., et al. (2011).[5] "Crystal structure of 1-[3-(hydroxymethyl)phenyl]-3-phenylurea." Acta Crystallographica Section E.
Literature review of 3-(3-Hydroxyphenyl)-1-phenylurea bioactivity
An In-Depth Technical Guide to the Bioactivity of Phenylurea Derivatives, with a Focus on 3-(3-Hydroxyphenyl)-1-phenylurea Abstract The N,N'-disubstituted phenylurea scaffold is a cornerstone in modern medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Bioactivity of Phenylurea Derivatives, with a Focus on 3-(3-Hydroxyphenyl)-1-phenylurea
Abstract
The N,N'-disubstituted phenylurea scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active agents. Its defining feature—a central urea moiety flanked by aromatic rings—provides a rigid backbone and critical hydrogen-bonding capabilities, enabling potent and specific interactions with various biological targets. While extensive research exists for the broader class, literature directly investigating the bioactivity of 3-(3-Hydroxyphenyl)-1-phenylurea is notably limited. This guide, therefore, adopts a dual approach: it first establishes the fundamental chemical properties and synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea and then extrapolates its potential bioactivities by conducting a comprehensive review of closely related structural analogs. We will delve into the well-documented anticancer, anti-inflammatory, and enzyme-inhibitory properties of the phenylurea class, grounding our analysis in mechanistic pathways, experimental data, and structure-activity relationships. This document serves as a foundational resource for researchers and drug development professionals, providing both a review of established knowledge and a predictive framework for investigating this promising, yet under-explored, compound.
Synthesis and Chemical Profile
The synthesis of unsymmetrical diaryl ureas like 3-(3-Hydroxyphenyl)-1-phenylurea is most commonly and efficiently achieved through the nucleophilic addition of an amine to an isocyanate.[1] This reaction is typically high-yielding and proceeds readily under ambient conditions.
General Synthetic Protocol
The primary route involves the reaction of 3-aminophenol with phenyl isocyanate. The lone pair of electrons on the nitrogen atom of 3-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phenyl isocyanate. A subsequent proton transfer results in the stable urea linkage.
Step-by-Step Protocol:
Reactant Preparation: Dissolve 3-aminophenol (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).
Initiation: To the stirring solution, add phenyl isocyanate (1.0-1.2 equivalents) dropwise at room temperature. The reaction is often conducted under an inert atmosphere (e.g., N₂) to prevent side reactions with moisture.[2]
Reaction: Allow the mixture to stir at room temperature. The reaction is typically complete within 30 minutes to a few hours, often evidenced by the formation of a precipitate.[2]
Isolation: The product can be isolated by filtration if it precipitates from the reaction mixture. The collected solid is then washed with a cold solvent (e.g., dichloromethane or diethyl ether) to remove unreacted starting materials.[2]
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3-(3-Hydroxyphenyl)-1-phenylurea.
Fig. 1: Synthetic workflow for 3-(3-Hydroxyphenyl)-1-phenylurea.
Potential Bioactivities: An Analog-Based Review
Given the scarcity of direct data, we will explore the established bioactivities of structurally similar phenylurea compounds to build a hypothesis for the therapeutic potential of 3-(3-Hydroxyphenyl)-1-phenylurea.
Anticancer Activity: Kinase Inhibition
The diarylurea scaffold is a hallmark of numerous multi-kinase inhibitors, with Sorafenib being a prime example. These compounds function by competing with ATP for the binding pocket of key oncogenic kinases, thereby disrupting downstream signaling pathways that control cell proliferation and survival.[3] The urea moiety is critical, forming key hydrogen bonds that anchor the inhibitor within the enzyme's active site.[4]
Mechanism of Action:
Many diarylurea derivatives show potent inhibitory activity against receptor tyrosine kinases (RTKs) like VEGFR-2 and serine/threonine kinases like RAF.[4] Inhibition of the RAF/MEK/ERK pathway is a common mechanism that blocks tumor cell proliferation. The presence of electron-withdrawing groups (e.g., -CF₃, -Cl) on one of the terminal phenyl rings often enhances activity.[4]
Fig. 2: Phenylurea derivatives inhibiting the RAF/MEK/ERK pathway.
Quantitative Data from Analogs:
The antiproliferative activity of various phenylurea derivatives has been extensively documented across numerous cancer cell lines.
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Anti-inflammatory Activity
Phenylurea derivatives have demonstrated significant anti-inflammatory properties through multiple mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and soluble epoxide hydrolase (sEH).
Mechanism 1: COX/TNF-α Inhibition
The structurally related compound 1,3-bis(p-hydroxyphenyl)urea has been shown to suppress inflammation in a carrageenan-induced rat paw edema model.[7][8] In-silico studies suggest this compound binds to COX-1 and TNF-α, key mediators of the inflammatory cascade.[7] Inhibition of COX enzymes reduces the synthesis of prostaglandins, which are pro-inflammatory signaling molecules.
Mechanism 2: Soluble Epoxide Hydrolase (sEH) Inhibition
A newer class of phenylurea-based compounds has been developed as potent sEH inhibitors.[9] sEH metabolizes anti-inflammatory epoxy-fatty acids (EpFAs) into their less active diol counterparts. By inhibiting sEH, these compounds increase the levels of beneficial EpFAs, leading to reduced inflammation and analgesia.
Fig. 3: Anti-inflammatory mechanisms of phenylurea derivatives.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin.[2] Inhibitors of tyrosinase are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. A compound with high structural similarity to our target, 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea, was synthesized as part of a search for novel tyrosinase inhibitors.[2] This suggests that the 3-substituted phenylurea scaffold is a viable pharmacophore for targeting this enzyme. The hydroxyl group on the phenyl ring is a common feature in many known tyrosinase inhibitors, potentially mimicking the natural substrate, tyrosine.
Fig. 4: Hypothesized inhibition of melanin synthesis via tyrosinase.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of phenylurea derivatives is highly dependent on the substitution patterns of the terminal phenyl rings.
Urea Linker: The two N-H groups are critical hydrogen bond donors, essential for anchoring the molecule in enzyme active sites like kinases.[3]
Hydroxyphenyl Ring: The hydroxyl group at the meta-position (position 3) in our target compound is an important feature. Its specific electronic properties and hydrogen-bonding capability could be key for interactions with biological targets like tyrosinase or certain kinases.[1]
Terminal Phenyl Ring: As seen in anticancer agents, substitution on the second phenyl ring with groups like 4-chloro-3-(trifluoromethyl)phenyl dramatically increases potency, highlighting the importance of this region for tuning activity and selectivity.[4]
Future Research:
The analog-based evidence presented here strongly suggests that 3-(3-Hydroxyphenyl)-1-phenylurea is a compelling candidate for biological screening. The following experimental plan is proposed:
Anticancer Screening: Test the compound against the NCI-60 human cancer cell line panel to identify potential broad-spectrum or selective antiproliferative activity. Follow-up with kinase inhibition assays (e.g., VEGFR-2, B-RAF, c-RAF) if activity is confirmed.
Anti-inflammatory Evaluation: Utilize both in vitro (LPS-stimulated macrophages, measuring cytokine release) and in vivo (carrageenan-induced paw edema) models to assess anti-inflammatory efficacy.[7]
Enzyme Inhibition Assays: Directly measure the inhibitory activity against mushroom tyrosinase as a preliminary screen, followed by assays with human tyrosinase to confirm its potential as a depigmenting agent.
Conclusion
While direct experimental data on 3-(3-Hydroxyphenyl)-1-phenylurea remains to be published, a systematic review of its structural analogs provides a robust framework for predicting its biological potential. The phenylurea core is a validated pharmacophore for potent kinase inhibition, and the 3-hydroxyphenyl moiety is suggestive of anti-inflammatory and tyrosinase-inhibitory activities. This guide synthesizes the current understanding of this chemical class and provides clear, actionable protocols and research directions. The exploration of 3-(3-Hydroxyphenyl)-1-phenylurea represents a promising avenue for the discovery of new therapeutic agents, grounded in the proven success of the versatile phenylurea scaffold.
References
1-(3-Hydroxyphenyl)-3-propylurea | CAS 70171-67-4. Benchchem.
Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology, 19(3 Suppl 9), 1–10.
Lee, S. Y., et al. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o633.
Waruwu, S. B., et al. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. Journal of Applied Pharmaceutical Science, 12(4), 133-140.
Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 27(19), 6296.
Al-Ostoot, F. H., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 354.
Al-Ostoot, F. H., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. ResearchGate.
Al-Ostoot, F. H., et al. (2017). Synthesis and In Vitro Antiproliferative Activity of New -Phenyl-3-(4-(Pyridin-3-Yl)Phenyl)Urea-Scaffold Based Compounds. Preprints.org.
El-Damasy, D. A., et al. (2024). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. Scientific Reports, 14(1), 221.
Zhang, Y., et al. (2022). Research and development of N,N′-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry, 238, 114481.
Liu, J. Y., et al. (2012). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. British Journal of Pharmacology, 167(7), 1491–1505.
Waruwu, S. B., et al. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. ResearchGate.
Lee, J. H., et al. (2022). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. Journal of Pharmacology and Experimental Therapeutics, 381(3), 223–233.
Li, Y., et al. (2024). Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole. Informatics in Medicine Unlocked, 50, 101701.
The Multifaceted Biological Activities of Substituted Phenylurea Derivatives: A Technical Guide. Benchchem.
Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. International Journal of Pharmacy and Pharmaceutical Sciences.
El-Ghamrawy, M. K., et al. (2020). Effect of Hydroxyurea Treatment on the Inflammatory Markers Among Children With Sickle Cell Disease. Journal of Pediatric Hematology/Oncology, 42(4), e221–e226.
Kumar, G. A., et al. (2021). Synthesis, antioxidant activity and bioinformatics studies of L-3-hydroxytyrosine templated N-alkyl/aryl substituted urea/thioureas. Bioorganic Chemistry, 110, 104837.
3-HYDROXY-1-PHENYLUREA | CAS 7335-35-5. Matrix Fine Chemicals.
Kocyigit, U. M., et al. (2021). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. DergiPark.
Milenkovic, J., et al. (2024). Hydroxyurea inhibits proliferation and stimulates apoptosis through inducible nitric oxide synthase in erythroid cells. Biomedicine & Pharmacotherapy, 181, 117723.
Therapeutic potential of 3-(3-Hydroxyphenyl)-1-phenylurea derivatives
An In-Depth Technical Guide to the Therapeutic Potential of 3-(3-Hydroxyphenyl)-1-phenylurea Derivatives Abstract The phenylurea scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a mu...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Therapeutic Potential of 3-(3-Hydroxyphenyl)-1-phenylurea Derivatives
Abstract
The phenylurea scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of clinically significant therapeutic agents. Within this broad class, derivatives of 3-(3-Hydroxyphenyl)-1-phenylurea represent a particularly promising subclass with diverse pharmacological activities. This technical guide provides a comprehensive overview of these compounds, intended for researchers, scientists, and drug development professionals. We will explore the synthetic methodologies for their creation, delve into their mechanisms of action across various biological targets, and evaluate their therapeutic potential in oncology, immunology, and dermatology. This guide synthesizes current research to explain the causal relationships between chemical structure and biological activity, presents detailed experimental protocols, and outlines future directions for the development of this versatile chemical scaffold.
Introduction: The Phenylurea Scaffold in Drug Discovery
The urea moiety, characterized by a central carbonyl group bonded to two nitrogen atoms, is a privileged structure in drug design due to its ability to act as a rigid and effective hydrogen bond donor-acceptor. When flanked by two aryl groups, the resulting diarylurea scaffold becomes a versatile pharmacophore for targeting a range of biological macromolecules, most notably protein kinases. Sorafenib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma, is a landmark example of a diarylurea drug, underscoring the scaffold's therapeutic relevance.
The 3-(3-Hydroxyphenyl)-1-phenylurea core structure introduces a critical hydroxyl group at the meta-position of one of the phenyl rings. This feature is not merely a passive substituent; its position and electronic properties—acting as a hydrogen bond donor and weakly activating the ring—are crucial for forming specific, high-affinity interactions within the binding pockets of target proteins. This guide will elucidate the synthesis, characterization, and multifaceted therapeutic potential of derivatives built upon this specific core, highlighting their activities as enzyme inhibitors and antiproliferative agents.
Synthesis and Characterization
The construction of unsymmetrical 3-(3-Hydroxyphenyl)-1-phenylurea derivatives is most commonly and efficiently achieved through the nucleophilic addition of an amine to an isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.
General Synthetic Pathway
The primary synthetic route involves the reaction of 3-aminophenol with a substituted phenyl isocyanate. The lone pair of electrons on the nitrogen atom of 3-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This forms a stable urea linkage.
Caption: General workflow for the synthesis and characterization of phenylurea derivatives.
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of a 3-(3-Hydroxyphenyl)-1-phenylurea derivative, based on common laboratory practices.[1]
Standard laboratory glassware and magnetic stirrer
Procedure:
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-aminophenol (1.0 mmol).
Solvent Addition: Add anhydrous acetonitrile (10 mL) and stir the mixture until the solid is fully dissolved.
Reagent Addition: Slowly add the substituted phenyl isocyanate (1.1 mmol) to the solution at room temperature. The slight excess of isocyanate ensures the complete consumption of the starting amine.
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 30 minutes to a few hours.[1] Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.
Workup: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting solid residue is triturated with a solvent in which the product is poorly soluble but impurities are, such as dichloromethane, and then collected by vacuum filtration.
Further Purification (if necessary): If the product is not pure, it can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Drying: The final pure product is dried under vacuum to remove any residual solvent.
Characterization
The structural identity and purity of the synthesized derivatives are confirmed using a suite of standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. In ¹H NMR, characteristic peaks for the urea N-H protons appear as broad singlets in the downfield region (typically δ 8.5-10.0 ppm), while aromatic protons resonate between δ 6.5-8.0 ppm. The hydroxyl proton also appears as a distinct signal.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern in tandem MS/MS can provide further structural confirmation.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1630-1680 cm⁻¹ is characteristic of the urea carbonyl (C=O) stretching vibration, while N-H stretching vibrations are observed in the 3300-3400 cm⁻¹ region.
Pharmacological Activity and Mechanism of Action
Derivatives of 3-(3-Hydroxyphenyl)-1-phenylurea have demonstrated inhibitory activity against a range of enzymes and cellular processes, positioning them as promising candidates for various therapeutic areas. The 3-hydroxy-phenyl moiety often plays a pivotal role in binding to the active site of target proteins.
Anticancer Activity
3.1.1 Inhibition of Protein Kinases
Many phenylurea derivatives function as Type II kinase inhibitors, binding to the "DFG-out" (inactive) conformation of the kinase. The urea motif is crucial for this interaction, forming bidentate hydrogen bonds with the enzyme backbone.
VEGFR-2 and c-MET Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-MET are receptor tyrosine kinases that are critical drivers of angiogenesis (new blood vessel formation) and tumor metastasis. Overexpression of these kinases is common in many solid tumors. Phenylurea derivatives have been designed as potent dual inhibitors of c-MET and VEGFR-2. For example, certain 1,3-diphenylurea appended aryl pyridine derivatives have shown potent cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC₅₀ values in the nanomolar range for enzyme inhibition and low micromolar range for cytotoxicity. In vivo studies with these compounds demonstrated a significant reduction in tumor mass and volume.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition by phenylurea derivatives.
3.1.2 General Antiproliferative Activity
Beyond specific kinase targets, numerous phenylurea derivatives have demonstrated broad-spectrum antiproliferative activity against panels of human cancer cell lines. The National Cancer Institute's (NCI) 60-cell line screen is a common platform for this evaluation. For instance, certain 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have shown significant efficacy, with some compounds exhibiting superior potency compared to standard chemotherapeutic agents like paclitaxel and gefitinib in renal, melanoma, colon, and breast cancer cell lines.
Immunomodulatory Activity: IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan metabolism. In the tumor microenvironment, IDO1 is often overexpressed, leading to tryptophan depletion and the production of immunosuppressive metabolites (kynurenines). This suppresses the activity of effector T cells and promotes immune tolerance towards the tumor. IDO1 is therefore a high-priority target for cancer immunotherapy. Several phenylurea derivatives have been designed and synthesized as potent and selective IDO1 inhibitors, with some compounds showing IC₅₀ values in the low micromolar to nanomolar range. The urea moiety in these inhibitors is critical for interacting with key residues in the IDO1 active site.
Enzyme Inhibition in Dermatology: Tyrosinase
Tyrosinase is a key enzyme in the biochemical pathway responsible for melanin production. Overactivity of tyrosinase can lead to hyperpigmentation disorders. Inhibitors of this enzyme are therefore of great interest to the cosmetic and pharmaceutical industries. The compound 1-[3-(hydroxymethyl)phenyl]-3-phenylurea, a close analog of the core topic, was synthesized as part of a search for novel tyrosinase inhibitors.[1] The phenolic hydroxyl group is a common feature in many known tyrosinase inhibitors, suggesting that derivatives of 3-(3-hydroxyphenyl)-1-phenylurea could be promising candidates for treating skin pigmentation issues.
Table 1: Representative Biological Activities of Phenylurea Derivatives
The clinical success of any drug candidate depends heavily on its pharmacokinetic profile, encompassing absorption, distribution, metabolism, excretion, and toxicity (ADMET). While specific pharmacokinetic data for novel 3-(3-hydroxyphenyl)-1-phenylurea derivatives are often proprietary or not yet published, we can infer likely properties based on the phenylurea class and related compounds like hydroxyurea.
Absorption: Phenylurea derivatives, being relatively small and moderately lipophilic molecules, are often orally bioavailable.
Distribution: The volume of distribution can vary widely based on the specific substituents, but many distribute well into tissues. For instance, hydroxyurea's volume of distribution is roughly equivalent to total body water.
Metabolism: Metabolism is a critical consideration. The phenyl rings are susceptible to cytochrome P450-mediated oxidation (hydroxylation), and the urea moiety can undergo hydrolysis. Predicting and optimizing metabolic stability is a key challenge in the development of these compounds.
Excretion: Elimination typically occurs through a combination of renal (urinary) and hepatic (biliary) routes.
In Silico Prediction: In the early stages of drug discovery, a variety of computational tools and web servers (e.g., SwissADME, ADMETlab) are used to predict the ADMET properties of designed compounds. These tools can forecast parameters like oral bioavailability, blood-brain barrier penetration, P450 inhibition, and potential toxicity, allowing for the prioritization of candidates with more favorable drug-like properties.
Therapeutic Applications and Future Perspectives
The diverse biological activities of 3-(3-hydroxyphenyl)-1-phenylurea derivatives translate into a wide range of potential therapeutic applications.
Oncology: This is the most explored area. As single agents or in combination with other therapies, these compounds hold promise for treating solid tumors (e.g., breast, renal, colon, melanoma) by inhibiting key kinases involved in tumor growth and angiogenesis.
Immuno-Oncology: As IDO1 inhibitors, they could be developed to reverse tumor-induced immune suppression, potentially synergizing with checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies.
Dermatology: As tyrosinase inhibitors, they could be formulated into topical agents for the treatment of hyperpigmentation, melasma, and other skin-related pigmentation disorders.
Other Potential Areas: The phenylurea scaffold has also been investigated for anticonvulsant, anti-inflammatory, and antidepressant activities, suggesting that derivatives of the 3-(3-hydroxyphenyl)-1-phenylurea core could be screened against a wider array of biological targets.
Future Directions:
Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents on the second phenyl ring is needed to optimize potency, selectivity, and pharmacokinetic properties for each biological target.
Selectivity Profiling: For kinase inhibitors, comprehensive profiling against a broad panel of kinases is crucial to understand the selectivity and identify potential off-target effects.
In Vivo Efficacy and Safety: Promising lead compounds must be advanced into relevant animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
Biomarker Development: For targeted therapies like kinase inhibitors, identifying patient populations most likely to respond, through the use of predictive biomarkers, will be critical for clinical success.
Conclusion
Derivatives based on the 3-(3-hydroxyphenyl)-1-phenylurea scaffold represent a versatile and highly promising class of molecules for drug discovery. Their straightforward synthesis and the critical role of the urea and hydroxyphenyl moieties in molecular recognition have enabled the development of potent inhibitors for diverse and therapeutically important targets, from protein kinases in oncology to metabolic enzymes in immunology. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and a focus on optimizing drug-like properties, is poised to deliver novel therapeutic agents for a range of human diseases.
References
Choi, H., Shim, Y. S., Han, B. H., Kang, S. K., & Sung, C. K. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2072. Available at: [Link]
Almahli, H., et al. (2022). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Medicinal Chemistry. Available at: [Link]
Al-Sanea, M. M., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Molecules, 23(2), 343. Available at: [Link]
Hou, X., et al. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry. Available at: [Link]
Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. Available at: [Link]
Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 24(12), 5541-5545. Available at: [Link]
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.
Gwilt, P. R., & Tracewell, W. G. (1998). Pharmacokinetics and pharmacodynamics of hydroxyurea. Clinical Pharmacokinetics, 34(5), 347-358. Available at: [Link]
An In-Depth Technical Guide to 3-(3-Hydroxyphenyl)-1-phenylurea (CAS No. 13142-80-8)
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3-(3-Hydroxyphenyl)-1-phenylurea, a molecule of interest in medicinal chemistry and drug discovery. It cover...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-(3-Hydroxyphenyl)-1-phenylurea, a molecule of interest in medicinal chemistry and drug discovery. It covers its chemical identity, synthesis, physicochemical properties, analytical methodologies, and known biological activities, with a focus on its potential as a tyrosinase inhibitor.
Core Chemical Identity
3-(3-Hydroxyphenyl)-1-phenylurea is an unsymmetrical urea derivative featuring a phenyl group and a 3-hydroxyphenyl group attached to the urea backbone.
The primary route for the synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea is through the nucleophilic addition of an amine to an isocyanate.[4] This reaction is a cornerstone in the synthesis of unsymmetrical ureas due to its efficiency and high yield.
The synthesis involves the reaction of 3-aminophenol with phenyl isocyanate. The lone pair of electrons on the nitrogen atom of the 3-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phenyl isocyanate. A subsequent proton transfer results in the stable urea linkage.
Caption: General synthetic scheme for 3-(3-Hydroxyphenyl)-1-phenylurea.
Experimental Protocol: Synthesis of a Phenylurea Derivative
The following protocol is adapted from the synthesis of a structurally similar compound, 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea, and can be modified for the synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea.[5]
Materials:
3-Aminophenol
Phenyl isocyanate
Anhydrous acetonitrile (or other suitable aprotic solvent like THF)
Dichloromethane (for washing)
Nitrogen gas supply
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
In a clean, dry round-bottom flask, dissolve 3-aminophenol (1.0 mmol) in anhydrous acetonitrile (6 mL) under a nitrogen atmosphere.
With continuous stirring, add phenyl isocyanate (1.0-1.2 mmol) dropwise to the solution at room temperature.
Allow the reaction to stir at room temperature for approximately 30 minutes to an hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Upon completion, remove the solvent under reduced pressure (rotary evaporation).
Wash the resulting solid with dichloromethane to remove any unreacted starting materials and byproducts.
Dry the purified solid to obtain 3-(3-Hydroxyphenyl)-1-phenylurea.
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Physicochemical and Analytical Characterization
The physicochemical properties of 3-(3-Hydroxyphenyl)-1-phenylurea are essential for its handling, formulation, and interpretation of biological data. While specific experimental data for this compound is not widely published, properties can be predicted and characterization can be performed using standard analytical techniques.
Property
Value/Technique
Predicted XlogP
2.6
Hydrogen Bond Donors
3
Hydrogen Bond Acceptors
2
1H & 13C NMR
Provides structural confirmation and purity assessment.
Infrared (IR) Spectroscopy
Confirms the presence of key functional groups (N-H, C=O, O-H, aromatic C-H).
Mass Spectrometry (MS)
Determines the molecular weight and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC)
Used for purity determination and quantification.[4][6][7]
Melting Point
A key indicator of purity.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC):
A general HPLC-UV method for the analysis of phenylurea derivatives can be adapted for 3-(3-Hydroxyphenyl)-1-phenylurea.[4][6]
Column: C18 reversed-phase column
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[4]
Detection: UV detection at a wavelength of approximately 210 nm or 254 nm.[4][6]
Caption: A typical workflow for the analysis of 3-(3-Hydroxyphenyl)-1-phenylurea by HPLC.
Biological Activity and Potential Applications
Phenylurea derivatives have garnered significant interest for their diverse biological activities. A prominent area of investigation is their role as tyrosinase inhibitors, which has implications for the cosmetic and pharmaceutical industries.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[8] Overproduction of melanin can lead to hyperpigmentation disorders. Tyrosinase inhibitors are therefore valuable as skin-whitening agents and for the treatment of these conditions.
Mechanism of Tyrosinase Inhibition:
The proposed mechanism of action for many tyrosinase inhibitors involves their interaction with the copper ions at the active site of the enzyme.[9] For phenylthiourea derivatives, the sulfur atom is known to bind to the copper ions, effectively blocking the enzyme's catalytic activity.[9] In the case of phenylurea compounds, it is hypothesized that the urea moiety and the phenolic hydroxyl group can chelate the copper ions in the active site, thereby inhibiting the enzyme.
Caption: Proposed mechanism of tyrosinase inhibition by 3-(3-Hydroxyphenyl)-1-phenylurea.
Conclusion
3-(3-Hydroxyphenyl)-1-phenylurea is a readily synthesizable molecule with potential applications in drug discovery, particularly in the development of tyrosinase inhibitors. Its straightforward synthesis and the established biological activity of the phenylurea scaffold make it an attractive candidate for further investigation. Future research should focus on detailed biological evaluation, including the determination of its IC50 value against tyrosinase, elucidation of its precise binding mode through molecular modeling and structural biology, and assessment of its safety and efficacy in relevant models.
References
Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. Available from: [Link]
Parvez, S., et al. (2007). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 279-288. Available from: [Link]
Vervisch, K., et al. (2020). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. Molecules, 25(3), 576. Available from: [Link]
Organic Syntheses. (n.d.). Urea, phenyl-, and. Retrieved from [Link]
Organic Syntheses. (n.d.). hydroxyurea. Retrieved from [Link]
LCGC International. (2007). Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation Electronic Supplem. Retrieved from [Link]
Werres, F., & T. C. Schmidt. (1999). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of chromatographic science, 37(5), 157-164. Available from: [Link]
Pillaiyar, T., et al. (2017). An Updated Review of Tyrosinase Inhibitors. Journal of medicinal chemistry, 60(4), 1279-1299. Available from: [Link]
Criton, M., & Le Mellay-Hamon, V. (2008). Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation. Bioorganic & medicinal chemistry letters, 18(12), 3607–3610. Available from: [Link]
Choi, H., et al. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta crystallographica. Section E, Structure reports online, 67(Pt 8), o2094. Available from: [Link]
Hassan, S. T. S., et al. (2018). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 478-494. Available from: [Link]
NIST. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-. Retrieved from [Link]
ResearchGate. (n.d.). IC 50 values of tyrosinase inhibition assay. Kojic acid as. Retrieved from [Link]
Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. Available from: [Link]
PrepChem.com. (n.d.). Preparation of 1,3-diphenylurea. Retrieved from [Link]
Gladkikh, V. V., et al. (2021). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: X. 1-[1-(4-Isobutylphenyl)ethyl]-3-R-ureas. Russian Journal of Organic Chemistry, 57(5), 785-794. Available from: [Link]
PubChem. (n.d.). 1-(3-Hydroxyphenyl)-3-(4-methylphenyl)urea. Retrieved from [Link]
PubChem. (n.d.). Phenylurea. Retrieved from [Link]
Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(12), 5361-5365. Available from: [Link]
MassIVE. (n.d.). Dataset Summary. Retrieved from [Link]
The Ascendancy of a Urea Archetype: A Technical Guide to the History and Therapeutic Promise of 3-(3-Hydroxyphenyl)-1-phenylurea
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals Abstract The urea scaffold, a cornerstone in medicinal chemistry, has given rise to a multitude of therapeutic agents. This technica...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
The urea scaffold, a cornerstone in medicinal chemistry, has given rise to a multitude of therapeutic agents. This technical guide delves into the history, synthesis, and potential biological significance of a specific urea derivative: 3-(3-Hydroxyphenyl)-1-phenylurea. While its individual history is not extensively documented, its chemical lineage places it at the intersection of intense research into enzyme inhibition. This document provides a detailed examination of its synthetic pathway, leveraging established protocols for analogous compounds. Furthermore, it explores the compound's probable mechanisms of action and therapeutic prospects, drawing upon the wealth of data available for structurally related phenylurea derivatives that have demonstrated potent inhibitory effects against key enzymes such as tyrosinase and Indoleamine 2,3-dioxygenase 1 (IDO1). This guide aims to serve as a comprehensive resource for researchers interested in the continued exploration of urea derivatives in drug discovery.
Introduction: The Urea Moiety in Modern Drug Discovery
The synthesis of urea by Friedrich Wöhler in 1828 is often hailed as a pivotal moment in the history of chemistry, effectively bridging the gap between the inorganic and organic worlds. Beyond this historical significance, the urea functional group has established itself as a "privileged scaffold" in medicinal chemistry. Its unique ability to form multiple, stable hydrogen bonds with biological targets underpins its presence in a wide array of clinically approved drugs and investigational compounds. From the pioneering anti-trypanosomal agent suramin to modern kinase inhibitors used in oncology, the versatility of the urea derivative is undeniable. These compounds have been successfully developed as anticancer, antibacterial, anticonvulsant, and anti-HIV agents, underscoring the broad therapeutic potential of this chemical class. The enduring interest in urea-based derivatives for drug design stems from their capacity to modulate drug potency, selectivity, and pharmacokinetic properties.
Synthesis and Chemical Profile of 3-(3-Hydroxyphenyl)-1-phenylurea
The chemical architecture of 3-(3-Hydroxyphenyl)-1-phenylurea features a central urea moiety linking a phenyl group to a 3-hydroxyphenyl group. The presence of the phenolic hydroxyl group is of particular interest, as it can significantly influence the molecule's reactivity, solubility, and potential for biological interactions.
Retrosynthetic Analysis and Key Strategic Considerations
The most direct and widely employed method for the synthesis of unsymmetrical ureas is the nucleophilic addition of an amine to an isocyanate. This reaction is typically efficient and proceeds with high yield. For the synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea, the disconnection logically occurs at the urea linkage, suggesting two primary synthetic routes:
Route A: Reaction of 3-aminophenol with phenyl isocyanate.
Route B: Reaction of aniline with 3-hydroxyphenyl isocyanate.
Route A is generally preferred due to the commercial availability and stability of the starting materials, 3-aminophenol and phenyl isocyanate.
Detailed Experimental Protocol (Adapted from a similar synthesis)
The following protocol is adapted from the established synthesis of the structurally similar compound, 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea, and is expected to yield the target compound with high efficiency.[1]
Materials:
3-Aminophenol
Phenyl isocyanate
Anhydrous acetonitrile
Dichloromethane
Standard laboratory glassware
Magnetic stirrer
Rotary evaporator
Procedure:
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-aminophenol in anhydrous acetonitrile.
With continuous stirring at room temperature, add 1.0-1.2 equivalents of phenyl isocyanate dropwise to the solution.
Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.[1]
Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.
The resulting solid is then washed with dichloromethane to remove any unreacted starting materials and byproducts.
The purified white to off-white solid product, 3-(3-Hydroxyphenyl)-1-phenylurea, is dried under vacuum.
Expected Characterization:
The structure of the synthesized compound should be confirmed using standard analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the presence of the phenyl, hydroxyphenyl, and urea protons and carbons.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H and C=O stretching vibrations of the urea moiety and the O-H stretch of the phenol.
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
Melting Point Analysis: To assess the purity of the synthesized compound.
Chemical Properties
Property
Value
Source
Molecular Formula
C₁₃H₁₂N₂O₂
Inferred
Molecular Weight
228.25 g/mol
Inferred
Appearance
White to off-white solid
Inferred
Solubility
Soluble in polar organic solvents
Inferred
Biological Activities and Potential Therapeutic Applications
While direct and extensive biological studies on 3-(3-Hydroxyphenyl)-1-phenylurea are not widely published, the activities of structurally similar phenylurea derivatives provide a strong basis for predicting its therapeutic potential. The primary areas of interest for this class of compounds are as inhibitors of tyrosinase and Indoleamine 2,3-dioxygenase 1 (IDO1).
Tyrosinase Inhibition and Dermatological Applications
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[1] Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for conditions like melasma and age spots.[1]
Numerous studies have demonstrated that phenylurea and N-hydroxy-N'-phenylurea analogues are potent inhibitors of tyrosinase. The urea scaffold is believed to interact with the active site of the enzyme, while the phenolic hydroxyl group can also play a crucial role in binding. It is hypothesized that 3-(3-Hydroxyphenyl)-1-phenylurea could act as a tyrosinase inhibitor, potentially through chelation of the copper ions in the enzyme's active site.
Experimental Workflow for Tyrosinase Inhibition Assay:
Caption: Workflow for determining the tyrosinase inhibitory activity of 3-(3-Hydroxyphenyl)-1-phenylurea.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition and Cancer Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan. In the tumor microenvironment, the overexpression of IDO1 by cancer cells leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby facilitating tumor immune escape. This makes IDO1 a promising target for cancer immunotherapy.
Recent research has identified several phenylurea derivatives as potent IDO1 inhibitors, with some exhibiting IC50 values in the sub-micromolar range.[2][3] The mechanism of inhibition is thought to involve the interaction of the urea moiety with the heme group and surrounding amino acid residues in the active site of IDO1. The structural similarity of 3-(3-Hydroxyphenyl)-1-phenylurea to these known inhibitors suggests it could also possess IDO1 inhibitory activity.
Signaling Pathway of IDO1 in Tumor Immune Evasion:
Caption: Proposed mechanism of action of 3-(3-Hydroxyphenyl)-1-phenylurea as an IDO1 inhibitor.
Future Perspectives and Conclusion
While the history of 3-(3-Hydroxyphenyl)-1-phenylurea as a standalone entity is not deeply chronicled, its structural features firmly place it within a class of compounds of significant interest to the drug discovery community. The straightforward synthesis and the high probability of biological activity against well-validated targets like tyrosinase and IDO1 make it an attractive candidate for further investigation.
Future research should focus on the definitive synthesis and characterization of 3-(3-Hydroxyphenyl)-1-phenylurea, followed by rigorous in vitro and in vivo evaluation of its inhibitory activity against tyrosinase and IDO1. Such studies will be instrumental in elucidating its precise mechanism of action and determining its potential as a lead compound for the development of novel therapeutics for dermatological disorders or as an adjunct in cancer immunotherapy. The rich history of urea derivatives in medicine suggests that even seemingly simple molecules can harbor profound therapeutic potential, and 3-(3-Hydroxyphenyl)-1-phenylurea may yet prove to be a valuable addition to this esteemed chemical family.
References
Choi, H., Shim, Y. S., Han, B. H., Kang, S. K., & Sung, C. K. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2094. [Link]
Li, M., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1447. [Link]
Hou, X., et al. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry, 11, 1208633. [Link]
Predicted Metabolic Pathways and Bioactivation of 3-(3-Hydroxyphenyl)-1-phenylurea
An In-Depth Technical Guide A Senior Application Scientist's Guide for Drug Development Professionals Abstract 3-(3-Hydroxyphenyl)-1-phenylurea (MHPU), a member of the phenylurea chemical class, represents a scaffold of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
A Senior Application Scientist's Guide for Drug Development Professionals
Abstract
3-(3-Hydroxyphenyl)-1-phenylurea (MHPU), a member of the phenylurea chemical class, represents a scaffold of significant interest in pharmacology and toxicology. As a potential metabolite of other phenylurea compounds, such as the herbicide Fenuron, understanding its metabolic fate is critical for comprehensive safety and efficacy assessments.[1] This guide provides a detailed predictive analysis of the metabolic pathways of MHPU, grounded in established principles of xenobiotic biotransformation and literature on structurally analogous compounds. We delineate the probable Phase I (functionalization) and Phase II (conjugation) reactions, identify the key enzymatic systems involved, and present robust experimental workflows for the empirical validation of these predictions. This document is intended for researchers, scientists, and drug development professionals engaged in metabolism studies, offering both foundational knowledge and actionable protocols.
Introduction: The Chemical and Biological Context of MHPU
3-(3-Hydroxyphenyl)-1-phenylurea is an aromatic urea derivative characterized by two phenyl rings linked by a urea bridge, with a hydroxyl group on the meta-position of one ring. While not a widely studied compound on its own, its structure is representative of metabolites derived from more complex phenylurea herbicides and drugs.[1][2] The metabolism of phenylureas is a critical detoxification process in mammals and other organisms, primarily mediated by the Cytochrome P450 (CYP) enzyme superfamily.[3][4][5] These enzymatic transformations can lead to either detoxification and enhanced excretion or, in some cases, bioactivation to more reactive or toxic species. Therefore, a predictive understanding of MHPU's metabolic fate is essential for anticipating its pharmacokinetic profile and potential toxicological liabilities.
Predicted Metabolic Pathways: A Two-Phase Approach
The biotransformation of xenobiotics like MHPU is classically divided into two phases. Phase I reactions introduce or expose functional groups, slightly increasing hydrophilicity, while Phase II reactions conjugate these groups with endogenous polar molecules, dramatically increasing water solubility to facilitate excretion.[6][7][8]
Phase I Metabolism: Functionalization Reactions
Phase I metabolism of MHPU is anticipated to be dominated by oxidative reactions catalyzed by Cytochrome P450 enzymes, primarily in the liver.[9][10]
Aromatic Hydroxylation: The phenyl rings are susceptible to further hydroxylation. The electron-donating nature of the existing hydroxyl and urea substituents will influence the position of subsequent oxidation. The most probable sites are the positions ortho and para to the existing hydroxyl group on the hydroxyphenyl ring and the para-position of the unsubstituted phenyl ring.
Urea Bond Hydrolysis: Cleavage of the urea amide bond is a plausible metabolic route, which would yield two primary metabolites: 3-aminophenol and aniline. This pathway has been observed in the degradation of other phenylurea herbicides by microorganisms and can be a route in mammalian systems as well.[11][12]
Oxidative Bioactivation to Quinone Species: The hydroxylated phenyl ring presents a potential liability for bioactivation. Oxidation of the catechol or hydroquinone metabolites (from di-hydroxylation) can lead to the formation of highly reactive electrophilic quinone or quinone-imine intermediates. These species can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity or genotoxicity.
Phase II Metabolism: Conjugation Reactions
The prominent phenolic hydroxyl group of MHPU makes it an ideal substrate for Phase II conjugation enzymes, which represent the primary detoxification and elimination pathways.[6][13]
Glucuronidation: This is predicted to be the major metabolic pathway for MHPU. The enzyme UDP-glucuronosyltransferase (UGT) will catalyze the transfer of glucuronic acid to the phenolic hydroxyl group, forming a highly water-soluble O-glucuronide conjugate that can be readily excreted in urine or bile.[7][8]
Sulfation: In parallel with glucuronidation, the phenolic group can be conjugated with a sulfonate group via the action of sulfotransferase (SULT) enzymes.[7][8] This also results in a highly polar, excretable metabolite. The balance between glucuronidation and sulfation often depends on the substrate concentration and the relative expression and activity of UGT and SULT enzymes in the tissue.
Glutathione (GSH) Conjugation: This pathway serves as a critical detoxification mechanism for reactive electrophilic metabolites.[8] If Phase I metabolism generates quinone-imine intermediates, they can be scavenged by nucleophilic attack from the thiol group of glutathione, catalyzed by glutathione S-transferases (GSTs), preventing cellular damage.[14]
The following diagram illustrates the overarching predicted metabolic pathways for MHPU.
Caption: Predicted Phase I and Phase II metabolic pathways of MHPU.
Experimental Workflows for Metabolic Profiling
Validating these predicted pathways requires robust in vitro experimental systems that model hepatic metabolism, coupled with sensitive analytical techniques.
Key In Vitro Methodologies
The choice of an in vitro system is a critical experimental decision driven by the specific metabolic pathways under investigation.
Human Liver Microsomes (HLM) Assay: This subcellular fraction contains a high concentration of CYP450 enzymes and is the gold standard for studying Phase I metabolism. It is cost-effective and suitable for high-throughput screening. The primary causality for its use is its enrichment in Phase I enzymes; however, it lacks the soluble Phase II enzymes like GSTs and SULTs.[15]
Hepatocyte Suspension Assay: Using primary human hepatocytes provides a more complete and physiologically relevant model. Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes, as well as necessary cofactors and transporters, allowing for the simultaneous investigation of all major metabolic pathways.[15] This system is self-validating in that it represents the integrated metabolic capacity of the liver cell.
Detailed Protocol: In Vitro Metabolism in Human Liver Microsomes
This protocol outlines a standard procedure to identify Phase I metabolites of MHPU.
Objective: To determine the CYP450-mediated metabolites of 3-(3-Hydroxyphenyl)-1-phenylurea.
Materials:
3-(3-Hydroxyphenyl)-1-phenylurea (MHPU)
Pooled Human Liver Microsomes (HLM)
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
Phosphate Buffer (0.1 M, pH 7.4)
Acetonitrile (ACN) with 0.1% formic acid (Stopping Solution)
Control compounds (e.g., Testosterone for CYP3A4 activity)
Procedure:
Preparation: Thaw HLM on ice. Prepare a master mix of phosphate buffer and the NADPH regenerating system.
Pre-incubation: In a microcentrifuge tube, add the HLM protein (final concentration ~0.5 mg/mL) to the buffer/NADPH mix. Pre-incubate at 37°C for 5 minutes to equilibrate the temperature. Causality: This step ensures the enzymes are at their optimal functional temperature before the substrate is introduced.
Initiation of Reaction: Add MHPU (final concentration typically 1-10 µM) to initiate the metabolic reaction. Vortex gently. Note: A parallel incubation without the NADPH regenerating system serves as a negative control to distinguish enzymatic from non-enzymatic degradation.
Incubation: Incubate at 37°C in a shaking water bath for a defined time course (e.g., 0, 15, 30, 60 minutes).
Termination of Reaction: Stop the reaction by adding 2 volumes of ice-cold ACN with 0.1% formic acid. This precipitates the microsomal proteins and quenches enzymatic activity. Causality: Acetonitrile is a potent protein denaturant, providing an abrupt and complete stop to the reaction.
Sample Processing: Vortex the terminated reaction mixture vigorously. Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Analytical Strategy: Metabolite Identification by LC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the definitive technique for separating and identifying metabolites.
Chromatography: Reverse-phase chromatography is used to separate the parent compound (MHPU) from its more polar metabolites.
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to determine the accurate mass of the parent and any potential metabolites. Metabolites are identified by characteristic mass shifts from the parent compound, as summarized in the table below.
Tandem MS (MS/MS): Fragmentation patterns of the parent compound are compared to those of the putative metabolites to confirm structural similarities and pinpoint the site of modification.
Table 1: Predicted Metabolites and Corresponding Mass Shifts
Metabolic Reaction
Predicted Metabolite
Mass Change
Expected m/z [M+H]⁺ (MHPU = 195.08)
Hydroxylation
Dihydroxy-phenylurea
+15.99
211.07
Glucuronidation
MHPU-O-Glucuronide
+176.03
371.11
Sulfation
MHPU-O-Sulfate
+79.96
275.04
GSH Adduct (from Quinone)
GSH-MHPU Adduct
+305.07
500.15
The following diagram outlines the experimental workflow for an in vitro metabolism study.
Caption: Experimental workflow for in vitro metabolic profiling.
Conclusion and Future Directions
The metabolic fate of 3-(3-Hydroxyphenyl)-1-phenylurea is predictably governed by well-established xenobiotic biotransformation pathways. Phase I metabolism is likely to involve CYP450-mediated hydroxylation and potential urea bond hydrolysis, with a possibility of bioactivation to reactive quinone species. The primary detoxification route is expected to be Phase II conjugation, specifically glucuronidation and sulfation of the phenolic hydroxyl group. The experimental protocols detailed herein provide a robust framework for researchers to empirically test these predictions, identify the specific metabolites, and quantify their formation kinetics. A thorough understanding of these pathways is a prerequisite for any comprehensive assessment of the compound's safety profile and is an indispensable component of modern drug development and chemical risk assessment.
References
Didierjean, L., et al. (2001). The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics. Plant Physiology. Available at: [Link]
Tixier, C., et al. (2002). Biotransformation of phenylurea herbicides by a soil bacterial strain, Arthrobacter sp. N2: structure, ecotoxicity and fate of diuron metabolite with soil fungi. Chemosphere. Available at: [Link]
Tixier, C., et al. (2001). Degradation products of a phenylurea herbicide, diuron: Synthesis, ecotoxicity, and biotransformation. Environmental Toxicology and Chemistry. Available at: [Link]
Zhang, R., et al. (2023). New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes: Successive N-demethylation mechanism. Environment International. Available at: [Link]
Gronwald, M., & Schmidt, B. (2004). Metabolites of the phenylurea herbicides chlorotoluron, diuron, isoproturon and linuron produced by the soil fungus Mortierella sp. Pest Management Science. Available at: [Link]
Feil, S., et al. (2004). Effects and metabolism of the phenylurea herbicide isoproturon in the submerged macrophyte Ceratophyllum demersum L. CORE. Available at: [Link]
Hurtado, C., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. International Journal of Environmental Research and Public Health. Available at: [Link]
Zhang, R., et al. (2023). New insight into biodegradation mechanism of phenylurea herbicides by cytochrome P450 enzymes: Successive N-demethylation mechanism. ResearchGate. Available at: [Link]
Gaillard, E., et al. (2015). Metabolic Fate of [C-14]Diuron and [C-14]Linuron in Wheat (Triticum aestivum) and Radish (Raphanus sativus). ResearchGate. Available at: [Link]
University of Hertfordshire. Fenuron. AERU. Available at: [Link]
Unknown. Phase II (Conjugation) Reactions. Source Document. Available at: [Link]
National Center for Biotechnology Information. Fenuron. PubChem Compound Summary. Available at: [Link]
Dong, H., et al. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology. Available at: [Link]
ResearchGate. Reactions of phenylurea compounds with aqueous chlorine: Implications for herbicide transformation during drinking water disinfection. ResearchGate. Available at: [Link]
OnCourse NEET-PG. Phase II metabolism (conjugation reactions) | Pharmacokinetics (ADME principles). OnCourse. Available at: [Link]
Clinical Learning. Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. YouTube. Available at: [Link]
Shakya, A., & Kumar, A. (2020). The Role of Cytochrome P450 in drug metabolism - A basic review. PharmaTutor. Available at: [Link]
Chem Help ASAP. phase 2 drug metabolism. YouTube. Available at: [Link]
Michals-Matalon, K., et al. (2005). Phenylketonuria: An Inborn Error of Phenylalanine Metabolism. PMC. Available at: [Link]
Parmar, S. (2022). Biotransformation (Metabolism) Phase II Reactions (Pharmacokinetics Part 9). YouTube. Available at: [Link]
Kim, H. Y., et al. (2012). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. PMC. Available at: [Link]
Sitta, A., et al. (2014). Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. PMC. Available at: [Link]
National Center for Biotechnology Information. Phenylurea. PubChem Compound Summary. Available at: [Link]
Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. ResearchGate. Available at: [Link]
Davison, A. S., et al. (2022). Comprehensive Biotransformation Analysis of Phenylalanine-Tyrosine Metabolism Reveals Alternative Routes of Metabolite Clearance in Nitisinone-Treated Alkaptonuria. Metabolites. Available at: [Link]
de Groot, M., et al. (2011). The effect of hydroxyurea on P-glycoprotein/BCRP-mediated transport and CYP3A metabolism of imatinib mesylate. Cancer Chemotherapy and Pharmacology. Available at: [Link]
National Center for Biotechnology Information. 3-(3-Hydroxyphenyl)-1,1-dimethylurea. PubChem Compound Summary. Available at: [Link]
Lee, S., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. Toxicological Sciences. Available at: [Link]
Khan, I., et al. (2020). Synthesis, in vitro and in silico study of novel 1,3-diphenylurea derived Schiff bases as competitive α-glucosidase inhibitors. Scientific Reports. Available at: [Link]
Cholewiński, G., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. Available at: [Link]
Synthesis protocol for 3-(3-Hydroxyphenyl)-1-phenylurea from phenyl isocyanate
[1] Abstract This protocol details the synthesis of 3-(3-hydroxyphenyl)-1-phenylurea (also known as 1-(3-hydroxyphenyl)-3-phenylurea) via the nucleophilic addition of 3-aminophenol to phenyl isocyanate. Diarylureas are a...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This protocol details the synthesis of 3-(3-hydroxyphenyl)-1-phenylurea (also known as 1-(3-hydroxyphenyl)-3-phenylurea) via the nucleophilic addition of 3-aminophenol to phenyl isocyanate. Diarylureas are a critical scaffold in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., Sorafenib). This guide emphasizes chemoselectivity—targeting the amino group over the phenolic hydroxyl—by utilizing controlled neutral conditions in aprotic polar solvents.
Chemical Basis & Mechanism[2]
Reaction Overview
The synthesis relies on the nucleophilic attack of the primary amine of 3-aminophenol on the electrophilic carbon of the isocyanate group.
Nucleophile: 3-Aminophenol (Amine is significantly more nucleophilic than the phenol).
Chemoselectivity: Under neutral conditions, the amine reacts exclusively. Basic conditions must be avoided to prevent deprotonation of the phenol, which could lead to competitive carbamate formation.
Mechanistic Pathway
The reaction proceeds via a concerted addition mechanism where the nitrogen lone pair attacks the isocyanate carbon, followed by a rapid proton transfer to form the stable urea linkage.
Figure 1: Mechanistic pathway highlighting the chemoselective formation of the urea linkage.
Materials & Equipment
Reagents
Reagent
MW ( g/mol )
Equiv.
Role
CAS No.
3-Aminophenol
109.13
1.0
Nucleophile
591-27-5
Phenyl Isocyanate
119.12
1.05
Electrophile
103-71-9
Acetonitrile (MeCN)
-
Solvent
Reaction Medium
75-05-8
Dichloromethane (DCM)
-
Wash
Impurity Removal
75-09-2
Safety Considerations
Phenyl Isocyanate: A potent lachrymator and sensitizer. It hydrolyzes in air to form aniline and
. Handle exclusively in a fume hood.
3-Aminophenol: Harmful if swallowed or inhaled.
Reaction Profile: The reaction is exothermic. Dropwise addition is mandatory to prevent thermal runaway and impurity formation.
Experimental Protocol
Preparation
Drying: Ensure all glassware is flame-dried or oven-dried. Moisture competes for the isocyanate, forming 1,3-diphenylurea (a difficult-to-remove impurity).
Solvent: Use anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF). MeCN is preferred as the urea product often precipitates directly from it, simplifying purification.
Synthesis Procedure
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenol (1.09 g, 10 mmol) in anhydrous MeCN (20 mL) .
Note: If dissolution is slow, mild warming (30°C) is acceptable, but cool back to room temperature (RT) before step 2.
Addition: Place the flask under an inert atmosphere (
or Ar). Using a syringe or dropping funnel, add phenyl isocyanate (1.25 g, 1.14 mL, 10.5 mmol) dropwise over 10–15 minutes.
Observation: The solution may warm slightly.[2] A precipitate (white solid) often begins to form within 10–30 minutes.
Reaction: Stir the mixture vigorously at RT for 3–12 hours.
Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The starting amine spot (polar, stains with ninhydrin) should disappear.
Workup:
Filter the resulting suspension through a Buchner funnel.
Wash the filter cake with cold MeCN (2 x 5 mL) to remove unreacted isocyanate.
Wash the filter cake with DCM (2 x 10 mL) . This removes soluble non-polar impurities and any trace phenol-carbamate byproducts.
Drying: Dry the solid under high vacuum at 40°C for 4 hours.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Process Control & Troubleshooting
Common Issues
Issue
Cause
Solution
Low Yield / No Precipitate
Solvent too polar or volume too high.
Concentrate the reaction mixture by 50% on a rotovap, then cool to 0°C to induce crystallization.
Impurity: 1,3-Diphenylurea
Moisture in solvent/air.
Use strictly anhydrous solvents. This impurity is very insoluble; hot ethanol recrystallization may separate it.
Oily Product
Impurities preventing crystallization.
Triturate the oil with Hexanes or Diethyl Ether to induce solidification.
Purification (Recrystallization)
If the melting point is broad or TLC shows impurities, recrystallize the solid from Ethanol/Water or Toluene .
Dissolve crude solid in boiling Ethanol.
Add hot water dropwise until slight turbidity persists.
Application Note: High-Precision In Vitro Profiling of 1-(3-Hydroxyphenyl)-3-phenylurea
Executive Summary & Biological Context 1-(3-Hydroxyphenyl)-3-phenylurea (also known as N-(3-hydroxyphenyl)-N'-phenylurea) represents a privileged chemical scaffold in drug discovery. Belonging to the diarylurea class, it...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Biological Context
1-(3-Hydroxyphenyl)-3-phenylurea (also known as N-(3-hydroxyphenyl)-N'-phenylurea) represents a privileged chemical scaffold in drug discovery. Belonging to the diarylurea class, its structural motif—a urea linker flanked by aromatic rings—is foundational to several FDA-approved kinase inhibitors (e.g., Sorafenib, Regorafenib).
Mechanistic Significance:
Kinase Inhibition (Type II): The urea moiety functions as a critical hydrogen bond donor/acceptor pair, often binding to the "Glu-out" conformation of kinases (e.g., VEGFR-2, c-MET) or occupying the hydrophobic pocket of enzymes like IDO1 (Indoleamine 2,3-dioxygenase).
Integrated Stress Response (ISR): Specific diarylureas have been identified as activators of HRI (Heme-Regulated Inhibitor kinase) , triggering eIF2
phosphorylation and halting protein synthesis under stress.[1]
Cytokinin Mimicry: In plant biology, this scaffold exhibits cytokinin-like activity, though this application note focuses on mammalian pharmacological profiling.
This guide provides rigorous dosing guidelines and protocols for evaluating the compound's antiproliferative potency and target engagement in vitro.
Physicochemical Properties & Handling[2][3]
The urea linkage and phenolic hydroxyl group create specific solubility challenges. Improper handling leads to precipitation in aqueous media, invalidating IC
data.
Property
Specification
Critical Note
Molecular Weight
228.25 g/mol
--
Solubility (Water)
Low (< 0.1 mg/mL)
Do not dissolve directly in media.
Solubility (DMSO)
High (~50 mM)
Preferred solvent for stock solutions.
Solubility (Ethanol)
Moderate
Avoid for cell assays due to volatility/toxicity.
Stability
Hydrolytically stable
Phenol group is oxidation-prone; protect from light.
Preparation of Stock Solutions
Standard Stock: Prepare a 10 mM stock solution in anhydrous DMSO (dimethyl sulfoxide).
Calculation: Dissolve 2.28 mg of compound in 1.0 mL of DMSO.
Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching) and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.
Quality Control: Visually inspect for needle-like crystals before use. If precipitate is visible, sonicate at 40°C for 5 minutes.
(half-maximal inhibitory concentration) in cancer cell lines (e.g., MCF-7, PC-3, A549).
Experimental Logic
Diarylureas often exhibit cytostatic rather than immediate cytotoxic effects. Therefore, a 72-hour incubation is recommended over 24 or 48 hours to capture growth inhibition accurately.
Objective: Evaluate the compound's ability to inhibit a specific target (e.g., VEGFR2 or IDO1) or activate HRI, utilizing the urea linker's H-bonding capacity.
Experimental Logic
The 1,3-disubstituted urea motif binds to the "DFG-Asp" backbone in kinases. The 3-hydroxyl group acts as a hydrogen bond donor/acceptor mimic, probing the hydrophilic regions of the ATP-binding pocket.
Workflow Visualization
Caption: Workflow for enzymatic inhibition assay. Pre-incubation is critical for urea-based Type II inhibitors to access the allosteric pocket.
Protocol Steps
Buffer Prep: Use a HEPES-based buffer (pH 7.5) supplemented with 10 mM MgCl
, 1 mM DTT, and 0.01% Triton X-100 (to prevent compound aggregation).
Pre-Incubation (Critical):
Mix Enzyme (e.g., 5 nM VEGFR2) and Compound.
Incubate for 15–30 minutes before adding ATP.
Reasoning: Diarylureas are often slow-binding or allosteric inhibitors; they require time to induce the conformational change (e.g., DFG-out).
Reaction Start: Add ATP (at K
concentration) and peptide substrate.
Termination: Stop reaction after 60 minutes and detect phosphorylation (e.g., via ADP-Glo or FRET).
Mechanistic Insight: The Urea Pharmacophore
Understanding why this molecule works is essential for interpreting data.
Caption: Pharmacophore mapping of the diarylurea scaffold. The urea bridge provides the primary anchoring via hydrogen bonding, while the meta-hydroxyl group probes specific polar interactions.
Use automated liquid handling; seal plates during 72h incubation.
Yellowing of Stock
Oxidation of Phenol
Discard stock. Prepare fresh from powder and store under N or Ar gas.
References
BenchChem. (2025). Application Notes and Protocols: Development of Phenylurea Derivatives as Anti-Cancer Therapeutics. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 701-82-6, N-(3-Hydroxyphenyl)urea. Retrieved from
Aktas, B. H., et al. (2020).[3] New activators of eIF2α Kinase Heme-Regulated Inhibitor (HRI) with improved biophysical properties. European Journal of Medicinal Chemistry. Retrieved from
CymitQuimica. (2025).[4][5][6] CAS 701-82-6: N-(3-Hydroxyphenyl)urea Properties and Specifications. Retrieved from
ResearchGate. (2025). Structure-activity relationship guided design of diaryl urea derivatives. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Crystallization & Purification of 3-(3-Hydroxyphenyl)-1-phenylurea
Part 1: Executive Summary & Chemical Context
3-(3-Hydroxyphenyl)-1-phenylurea (CAS: 13142-80-8) represents a classic diarylurea scaffold often utilized in kinase inhibitor discovery and agrochemical synthesis. Its purification presents a specific set of challenges derived from its hybrid structure: a rigid, hydrogen-bond-donating urea backbone coupled with a polar, H-bond-accepting phenolic hydroxyl group.
The Challenge:
Standard flash chromatography is often insufficient for achieving >99.5% purity due to the "streaking" nature of urea derivatives on silica and the co-elution of structurally similar impurities. Crystallization is the superior method for thermodynamic purification, but it requires navigating the solubility differential between the target molecule and its primary impurities: 1,3-diphenylurea (highly insoluble) and oxidation byproducts of the aminophenol starting material.
Urea Linker: Strong H-bond donor/acceptor; drives lattice energy and high melting points.
Phenolic -OH: Increases solubility in alcohols/water compared to non-hydroxylated analogs; prone to oxidation (coloration) if handled in basic media.
Part 2: Impurity Profiling & Mechanistic Logic
To design a robust crystallization, one must understand the "Enemy"—the impurities generated during synthesis (typically phenyl isocyanate + 3-aminophenol).
Primary Impurities
1,3-Diphenylurea (DPU): Formed by the reaction of phenyl isocyanate with trace water (hydrolysis to aniline, then reaction with isocyanate).
Behavior: Extremely insoluble in most organic solvents; high melting point (>235°C).
Removal Strategy:Hot Filtration .
Bis(3-hydroxyphenyl)urea: Formed if the isocyanate stoichiometry is incorrect or if 3-aminophenol acts as the electrophile source (rare).
Colored Oxidative Oligomers: From 3-aminophenol.
Removal Strategy:Carbon treatment or rejection to the mother liquor.
Diagram 1: Synthesis & Impurity Pathways
This diagram illustrates the competitive pathways necessitating the specific purification steps chosen.
Caption: Mechanistic pathway of impurity formation. Note that 1,3-Diphenylurea formation is driven by moisture, necessitating the hot filtration step.
Part 3: Solubility Screening (The "Why" behind the Solvent)
We utilize a "Like Dissolves Like" approach modified for the urea backbone.
Solvent System
Solubility (Cold)
Solubility (Hot)
Suitability
Rationale
Water
Insoluble
Poor
Anti-solvent
Polarity mismatch; useful only to crash out product.
Ethanol (EtOH)
Moderate
High
Primary
H-bonding matches phenol/urea; good temperature coefficient.
Ethyl Acetate
Low
Moderate
Secondary
Good for removing non-polar impurities; may require large volumes.
Dichloromethane
Poor
Poor
Unsuitable
Insufficient solubility for recrystallization.
DMSO/DMF
High
High
Avoid
Too soluble; difficult to remove solvent traces; product loss high.
Selected System:Ethanol/Water (Anti-solvent method) or Pure Ethanol (Cooling method) .
Rationale: Ethanol dissolves the target well at boiling point (78°C) but poorly at 0°C. The symmetrical urea impurity (DPU) is practically insoluble in boiling ethanol, allowing for physical separation.
Part 4: Detailed Experimental Protocol
Safety Note: Phenylureas may have biological activity.[2][3] Handle with gloves and in a fume hood. Ethanol is flammable.
Method A: The "Hot Filtration" Recrystallization (Recommended)
Best for: Crude material containing visible white particulates (DPU) or significant color.
Step 1: Dissolution & Saturation
Place 5.0 g of crude 3-(3-Hydroxyphenyl)-1-phenylurea in a 100 mL round-bottom flask (RBF).
Add Absolute Ethanol (approx. 10-15 mL per gram of solid).
Add a magnetic stir bar and heat to reflux (gentle boil) using a heating block or oil bath.
Checkpoint: If the solution is not clear, add ethanol in 2 mL increments.
Critical Observation: If a persistent white solid remains despite adding excess solvent (e.g., >25 mL/g), STOP . This is likely the 1,3-diphenylurea impurity. Do not try to dissolve it.
Step 2: Impurity Removal (Hot Filtration)
While keeping the mixture near boiling, filter the solution through a pre-warmed glass frit or a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
Why Pre-warm? To prevent the product from crystallizing in the funnel stem.
The insoluble solid on the filter is the DPU impurity. Discard it (proper chemical waste).
(Optional) If the filtrate is highly colored (brown/red), add activated charcoal (5% w/w), boil for 5 mins, and filter again over Celite.
Step 3: Crystallization & Nucleation
Re-heat the filtrate to dissolve any solids formed during filtration.
Remove from heat and allow the flask to cool slowly to room temperature (RT) on a cork ring. Do not place directly on cold benchtop (shock cooling causes oiling out or amorphous precipitation).
Seeding (Self-Validating Step): Once the solution reaches ~40°C, add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.
Once at RT, place the flask in an ice bath (0-4°C) for 2 hours to maximize yield.
Step 4: Isolation & Drying
Filter the white crystals using vacuum filtration (Buchner funnel).
Wash: Rinse the filter cake with cold Ethanol/Water (1:1 mixture, 2 x 5 mL).
Note: Do not use pure ethanol for washing as it may redissolve the product.
Dry: Dry under vacuum at 45°C for 12 hours.
Diagram 2: Purification Workflow
Caption: Step-by-step decision matrix for the purification process.
Part 5: Characterization & Troubleshooting
How do you verify the protocol worked?
1. Melting Point (MP) Analysis
Target MP: Expect a sharp range between 170°C – 175°C (Based on hydroxymethyl analogs and urea trends).
Validation:
If MP > 200°C: You isolated the 1,3-diphenylurea impurity. (Failed Hot Filtration).
If MP is broad (e.g., 160-175°C): Wet solvent or mixed crystal phase. Dry longer.
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
Gradient: 5% B to 95% B over 15 min.
Detection: UV at 254 nm (Urea carbonyl) and 280 nm (Phenol).
Success Criteria: Single peak >99.5% area.
3. Troubleshooting "Oiling Out"
Symptom:[4][5] Product comes out as a sticky oil instead of crystals.
Cause: Solution cooled too fast or became too supersaturated (Liquid-Liquid Phase Separation).
Fix: Re-heat to dissolve the oil. Add a small amount of Ethanol (co-solvent) to increase solubility limit. Add a seed crystal at a higher temperature (50°C) and cool extremely slowly (wrap flask in foil/towel).
References
BenchChem. (n.d.). 1-(3-Hydroxyphenyl)-3-propylurea Synthesis and Properties. Retrieved from
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 701-82-6, N-(3-Hydroxyphenyl)urea. Retrieved from
Sigma-Aldrich. (n.d.). 1-(4-Hydroxy-phenyl)-3-phenyl-urea Product Sheet. Retrieved from
CymitQuimica. (n.d.).[6] N-(3-Hydroxyphenyl)urea Properties. Retrieved from
Park, Y., et al. (2012). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E. Retrieved from
Application Note: Mass Spectrometry Fragmentation Patterns of 3-(3-Hydroxyphenyl)-1-phenylurea
This Application Note and Protocol is designed for researchers in pharmaceutical metabolism and agrochemical safety testing. It details the mass spectrometric characterization of 3-(3-Hydroxyphenyl)-1-phenylurea , a stru...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol is designed for researchers in pharmaceutical metabolism and agrochemical safety testing. It details the mass spectrometric characterization of 3-(3-Hydroxyphenyl)-1-phenylurea , a structural analog of bioactive diarylureas (e.g., cytokinins) and a potential metabolite of phenylurea herbicides.
Executive Summary
This guide provides a definitive protocol for the structural confirmation of 3-(3-Hydroxyphenyl)-1-phenylurea (C₁₃H₁₂N₂O₂, MW 228.25). As a non-symmetric diarylurea, this compound exhibits a characteristic "competitive cleavage" fragmentation pathway. The presence of the phenolic hydroxyl group at the meta position introduces distinct electronic effects that govern proton affinity and subsequent ion abundance. This protocol establishes the Urea Cleavage Rule as the primary diagnostic tool, validated by the formation of substituted aniline and isocyanate moieties.
Chemical Context & Mechanistic Theory
Structural Properties
IUPAC Name: 1-(3-Hydroxyphenyl)-3-phenylurea
Molecular Formula: C₁₃H₁₂N₂O₂
Monoisotopic Mass: 228.0899 Da
Key Functional Groups:
Urea Bridge (-NH-CO-NH-): The primary site of electrospray ionization (ESI) protonation and collision-induced dissociation (CID) cleavage.
Phenolic Hydroxyl (-OH): Enhances ionization in negative mode (ESI-) and directs proton affinity in positive mode (ESI+).
Fragmentation Mechanics (The "Urea Cleavage Rule")
In ESI+, the precursor ion [M+H]⁺ (m/z 229.09) forms by protonation of the urea oxygen or nitrogen. Upon collisional activation, the urea bond undergoes cleavage via a four-membered transition state or direct H-transfer, resulting in two competing pathways involving the elimination of a neutral isocyanate.
The Proton Affinity (PA) Driver:
Fragmentation abundance is dictated by the basicity of the leaving amine.
Theoretical Prediction: The hydroxyl group is an electron-donating group (EDG), making the 3-aminophenol moiety more basic (higher PA) than the unsubstituted aniline. Therefore, m/z 110 is predicted to be the base peak , serving as the primary quantifier ion.
Experimental Protocol
Sample Preparation
Standard Stock Solution:
Dissolve 1 mg of 3-(3-Hydroxyphenyl)-1-phenylurea in 1 mL of DMSO (Concentration: 1 mg/mL).
Vortex for 30 seconds to ensure complete solubilization.
Working Solution (Direct Infusion/LC-MS):
Dilute the stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
Final Concentration: 1 µg/mL (approx. 4.4 µM).
Note: Use LC-MS grade solvents to minimize background noise.
LC-MS/MS Acquisition Parameters
This protocol is optimized for a Triple Quadrupole (QqQ) or Q-TOF system.
Parameter
Setting (ESI Positive)
Setting (ESI Negative)
Rationale
Ionization Source
ESI
ESI
Soft ionization preserves the molecular ion.
Polarity
Positive (+)
Negative (-)
(+) for structural fragments; (-) for phenol validation.
Capillary Voltage
3.5 kV
2.5 kV
Lower voltage in Neg mode prevents discharge.
Cone Voltage
30 V
25 V
Optimized to transmit [M+H]⁺ without in-source fragmentation.
Source Temp
120°C
120°C
Standard desolvation.
Desolvation Gas
800 L/hr (N₂)
800 L/hr (N₂)
High flow aids droplet evaporation.
Collision Energy
Ramp 10–40 eV
Ramp 15–45 eV
A ramp ensures capture of both fragile and stable fragments.
Data Interpretation & Diagnostic Ions
Positive Mode (ESI+) Targets
Precursor: m/z 229.09 [M+H]⁺
Product Ion 1 (Quantifier): m/z 110.06 [3-Aminophenol+H]⁺.
Mechanism: Neutral loss of Phenyl Isocyanate (119 Da).
Product Ion 2 (Qualifier): m/z 94.06 [Aniline+H]⁺
Method
Technical Application Note: Formulation Strategies for In Vivo Delivery of 3-(3-Hydroxyphenyl)-1-phenylurea
Executive Summary & Physicochemical Profile[1][2][3] 3-(3-Hydroxyphenyl)-1-phenylurea (often abbreviated as 1,3-HPU or related to the diarylurea class) presents a classic "brick dust" formulation challenge. While the phe...
3-(3-Hydroxyphenyl)-1-phenylurea (often abbreviated as 1,3-HPU or related to the diarylurea class) presents a classic "brick dust" formulation challenge. While the phenolic hydroxyl group adds a degree of polarity, the central urea linkage (
) creates a rigid crystal lattice driven by strong intermolecular hydrogen bonding. This results in high melting points and poor aqueous solubility, making simple saline solutions non-viable for in vivo administration.
To achieve reliable pharmacokinetic (PK) and pharmacodynamic (PD) data, researchers must move beyond simple dissolution. This guide details three tiered strategies—Co-solvent Systems , Cyclodextrin Complexation , and Amorphous Suspensions —to ensure bioavailability while minimizing vehicle-induced toxicity.
Small molecule; suitable for most permeation pathways.
LogP
~2.5 – 2.8
Moderately lipophilic; requires solubilizers.
pKa
~9.9 (Phenol)
Ionizable at high pH (>10), but physiological pH requires neutral formulation strategies.
Solubility (Water)
< 0.1 mg/mL
Critical: Insoluble in saline/PBS.
Solubility (DMSO)
> 30 mg/mL
Excellent stock solvent, but toxic at high volumes in vivo.
Crystal Lattice
High Energy
Prone to precipitation upon dilution (The "Parachute" failure mode).
Formulation Decision Matrix
Before selecting a protocol, determine your route of administration and study duration.
Figure 1: Decision matrix for selecting the appropriate vehicle based on dosing frequency and route.
Detailed Protocols
Strategy A: Co-Solvent System (The "Quick & Dirty" for Acute PK)
Best For: Single-dose IP/IV PK studies where high solubility is needed immediately.
Mechanism: Uses dielectric constant adjustment to maintain solubility.
Warning: High DMSO/PEG content can cause injection pain and hemolysis. Limit injection volume to <5 mL/kg.
Strategy B: Cyclodextrin Complexation (The "Gold Standard")
Best For: Sub-chronic studies, efficacy models, and minimizing vehicle toxicity.
Mechanism: Encapsulates the lipophilic phenylurea moiety inside the hydrophobic cavity of cyclodextrin, presenting a hydrophilic exterior to the aqueous environment.
Sonicate the suspension for 20 minutes at room temperature.
Place on a shaker/rotator at 400 rpm overnight (12-24h) at 25°C.
Filtration: Filter the resulting suspension through a 0.22 µm PVDF or PES syringe filter .
Quantification: You must analyze the filtrate via HPLC/UV to determine the exact concentration of the dissolved drug, as this is an equilibrium process.
Target: This method typically achieves 1–5 mg/mL for urea derivatives.
Figure 2: Workflow for generating a thermodynamic inclusion complex.
Strategy C: Stabilized Suspension (Oral Delivery)
Best For: Oral gavage (PO) where high doses (>10 mg/kg) are required.
Mechanism: Steric stabilization prevents crystal agglomeration (Ostwald ripening).
Reagents
Suspending Agent: Methylcellulose (MC) (400 cP viscosity) or HPMC.
Surfactant: Tween 80 (Polysorbate 80).
Vehicle Base: 0.5% MC + 0.1% Tween 80 in water.
Protocol
Grinding: Place the compound in a mortar. Add a few drops of the vehicle to create a smooth paste (levigation). This breaks down crystal aggregates.
Dilution: Slowly add the remaining vehicle while triturating (grinding) continuously.
Homogenization: Transfer to a vial and vortex vigorously.
Usage: Shake well immediately before dosing.
Quality Control & Validation
To ensure scientific integrity, every formulation must pass these checks:
Visual Inspection:
Pass: Clear, colorless/pale yellow solution (Strategies A & B).
Fail: Visible particulates, haziness, or "swirling" precipitates (Schlieren lines).
Dilution Stability (The "Crash" Test):
Dilute 10 µL of your formulation into 990 µL of warm PBS.
Measure absorbance at 600 nm immediately and after 1 hour.
Criteria: OD600 should remain < 0.01. If OD rises, the compound is precipitating in vivo upon injection.
Chemical Stability:
Ureas can hydrolyze at extreme pH. Keep final formulation pH between 5.0 and 7.5.
References
National Institutes of Health (PubChem). 3-(3-Hydroxyphenyl)-1,1-dimethylurea Compound Summary. Available at: [Link]
Thackaberry, E.A., et al. (2014).[9] Solvent-based formulations for intravenous mouse pharmacokinetic studies: tolerability and recommended solvent dose limits.[9] Xenobiotica.[9]
Loftsson, T., & Brewster, M.E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Troubleshooting low synthesis yields of 3-(3-Hydroxyphenyl)-1-phenylurea
Technical Support Center: Synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea Welcome to the technical support resource for the synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea. This guide is designed for researchers, medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea
Welcome to the technical support resource for the synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in achieving high yields and purity for this important urea-class compound. We will explore the underlying chemical principles, troubleshoot common experimental issues, and provide validated protocols to enhance your synthetic success.
Troubleshooting Guide: Low Synthesis Yields
This section addresses the most common issues encountered during the synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea, which typically involves the reaction of 3-aminophenol with phenyl isocyanate.
Q1: My reaction resulted in a very low yield, or no desired product was formed at all. What are the primary causes?
A1: Complete or near-complete reaction failure usually points to fundamental issues with reagents, reaction setup, or conditions. The primary suspects are:
Reagent Quality: Phenyl isocyanate is highly reactive and susceptible to hydrolysis from atmospheric moisture. If it has been improperly stored, it may have oligomerized or reacted with water to form aniline and ultimately N,N'-diphenylurea (carbanilide)[1]. Similarly, 3-aminophenol can oxidize and darken upon storage if exposed to air and light, indicating degradation.
Expert Insight: Always use freshly opened or recently purified reagents. Phenyl isocyanate should be a clear, colorless to pale yellow liquid. 3-Aminophenol should be an off-white to light tan powder. Significant discoloration is a red flag.
Presence of Water: Trace amounts of water in the solvent or on the glassware can consume a significant portion of the phenyl isocyanate. The isocyanate reacts with water to form an unstable carbamic acid, which decarboxylates to generate aniline. This newly formed aniline then rapidly reacts with another molecule of phenyl isocyanate to produce the highly insoluble and undesired byproduct, N,N'-diphenylurea[1][2].
Incorrect Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.05-1.1 equivalents) of the isocyanate is common practice to drive the reaction to completion. However, a gross miscalculation of either reagent will inherently limit the yield.
Caption: Desired synthesis pathway and key competing side reactions.
Mitigation Strategies:
Symptom
Probable Cause
Recommended Action
Low Yield, White Insoluble Precipitate
Formation of N,N'-diphenylurea
Use anhydrous solvents (e.g., dry THF, acetonitrile). Perform the reaction under an inert atmosphere (N₂ or Ar). Add the phenyl isocyanate slowly to the solution of 3-aminophenol to maintain a low instantaneous concentration of the isocyanate. [3][4]
Complex Mixture in Crude Product (TLC/NMR)
Reaction at -OH group; Allophanate formation
Maintain a low reaction temperature (0 °C to room temperature). Avoid using basic catalysts (like triethylamine) unless necessary, as they can also catalyze carbamate formation. [5]Use a minimal excess of phenyl isocyanate.
Q3: My crude product appears pure by TLC, but the isolated yield after recrystallization is very low. Where is my product going?
A3: Significant product loss during purification often points to issues with solubility or co-precipitation.
Inappropriate Recrystallization Solvent: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. If the product is too soluble in the cold solvent, you will lose a substantial amount in the mother liquor. Conversely, if it's not soluble enough in the hot solvent, you'll need large volumes, which can also lead to losses.
Expert Tip: For phenylureas, solvent systems like ethanol/water, methanol, or ethyl acetate/hexane are often effective. Perform small-scale solubility tests to find the optimal system for your product. The literature suggests that single crystals of a similar compound were obtained from an ethanolic solution.[3]
Co-precipitation with Byproducts: The N,N'-diphenylurea byproduct has solubility characteristics that can be very similar to your desired product. During recrystallization, if both are present, they may crystallize out together, reducing the purity of your isolated solid and forcing you to discard mixed fractions, thus lowering the yield.
Filtration Technique: Symmetrical diphenylurea is often less soluble in boiling water than the desired phenylurea.[6] A "hot filtration" step can sometimes be used to remove the less soluble diphenylurea from the hot solution before allowing the desired product to crystallize upon cooling.[2]
Frequently Asked Questions (FAQs)
Q: What is the best solvent for this reaction?A: Aprotic solvents are generally preferred to avoid reactions with the isocyanate. Tetrahydrofuran (THF), acetonitrile, and dichloromethane (DCM) are excellent choices. [4][7]They are effective at dissolving the starting materials and are relatively easy to remove under reduced pressure. Ensure the solvent is anhydrous.
Q: Is a catalyst required for the reaction between an amine and an isocyanate?A: No, a catalyst is generally not required. The reaction between an aromatic amine and an isocyanate is typically fast and proceeds to high conversion at room temperature. [8][4]In some cases, mild heating or extended reaction times may be needed, but catalysts are often omitted to avoid promoting side reactions.
[9][5]
Q: How can I monitor the reaction's progress effectively?A: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting materials (3-aminophenol and phenyl isocyanate). The reaction is complete when the spot corresponding to the limiting reagent (usually 3-aminophenol) has disappeared. A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 or 3:7 v/v). High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
[10]
Q: What are the critical safety precautions for handling phenyl isocyanate?A: Phenyl isocyanate is a lachrymator and is toxic upon inhalation and skin contact. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a quenching solution (e.g., isopropanol or a dilute ammonia solution) ready to neutralize any spills.
Validated Experimental Protocols
Protocol 1: Baseline Synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea
This protocol is a standard starting point for the synthesis.
Preparation: Add 3-aminophenol (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Dissolution: Add anhydrous acetonitrile (or THF) to the flask to achieve a concentration of approximately 0.2 M with respect to the 3-aminophenol. Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.
Cooling: Cool the solution to 0 °C using an ice-water bath.
Reagent Addition: In a separate, dry syringe, draw up phenyl isocyanate (1.05 eq). Add the phenyl isocyanate dropwise to the stirred 3-aminophenol solution over 10-15 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. A white precipitate of the product will likely form during this time.
[3]6. Monitoring: Monitor the reaction by TLC until the 3-aminophenol spot is no longer visible.
Workup: Once complete, reduce the solvent volume by approximately half using a rotary evaporator.
Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid with a small amount of cold dichloromethane or diethyl ether to remove any unreacted phenyl isocyanate and soluble impurities.
[3]9. Drying: Dry the solid under vacuum to obtain the crude product.
Protocol 2: Purification by Recrystallization
Place the crude product in an Erlenmeyer flask.
Add a minimal amount of hot ethanol (or an appropriate solvent mixture) to just dissolve the solid.
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot through a celite plug to remove the charcoal and other insoluble impurities. This step is crucial for removing the highly insoluble N,N'-diphenylurea byproduct.
[2]4. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Li, R., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(21), 5146. [Link]
Organic Chemistry Portal. Urea Formation - Common Conditions. [Link]
Davis, T. L., & Blanchard, K. C. (1929). Urea, phenyl-. Organic Syntheses, 9, 80. [Link]
Research Progress of Amine Catalysts for Polyurethane. (2018). Journal of Physics: Conference Series, 1053, 012069. [Link]
Costantino, L., & Barlocco, D. (2006). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Current Medicinal Chemistry, 13(1), 65-85. [Link]
Katritzky, A. R., et al. (2003). Synthesis of mono- and N,N-disubstituted ureas. ARKIVOC, 2003(8), 8-14. [Link]
Nefzi, A., et al. (2000). A solid-phase synthesis of N,N'-disubstituted ureas and Perhydroimidazo. Organic Letters, 2(21), 3309-3311. [Link]
Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyanate. (2018). Journal of Macromolecular Science, Part A, 55(1), 58-64. [Link]
Rodriguez, M., & Orescan, D. B. (2006). Compliance analysis of phenylurea and related compounds in drinking water by liquid chromatography/electrospray ionization/mass spectrometry coupled with solid-phase extraction. Journal of Chromatography A, 1134(1-2), 170-176. [Link]
Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. (1990). Journal of Applied Polymer Science, 41(5-6), 1235-1245. [Link]
Goetz, S., & T. D. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. Journal of Chromatography A, 930(1-2), 9-19. [Link]
Majer, P., & Randad, R. S. (1994). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. The Journal of Organic Chemistry, 59(7), 1937-1938. [Link]
Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. [Link]
Choi, H., et al. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. ResearchGate. [Link]
Thurman, E. M., et al. (2001). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of AOAC International, 84(4), 1147-1153. [Link]
Cravotto, G., et al. (2011). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 7, 1333-1338. [Link]
Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol. (1990). Journal of Applied Polymer Science, 40(7-8), 1039-1052. [Link]
Urea formation by reaction between a isocyanate group and water. (2023). ResearchGate. [Link]
Preparation of 1,3-diphenylurea. PrepChem.com. [Link]
Stability of 3-(3-Hydroxyphenyl)-1-phenylurea in aqueous buffers over time
Technical Support Center: Stability of 3-(3-Hydroxyphenyl)-1-phenylurea A Guide for Researchers and Drug Development Professionals Welcome to the technical support guide for 3-(3-Hydroxyphenyl)-1-phenylurea. This documen...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability of 3-(3-Hydroxyphenyl)-1-phenylurea
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for 3-(3-Hydroxyphenyl)-1-phenylurea. This document provides in-depth answers, troubleshooting advice, and validated protocols to address common challenges related to the stability of this compound in aqueous buffers. Our goal is to empower you with the foundational knowledge and practical tools necessary to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3-(3-Hydroxyphenyl)-1-phenylurea, and why is its stability in aqueous buffers a critical concern?
3-(3-Hydroxyphenyl)-1-phenylurea is a substituted urea molecule. Like many phenylurea compounds, it is of interest in medicinal chemistry and related fields. The integrity of the urea linkage is paramount for its biological activity and for generating reliable experimental data. In aqueous solutions, such as cell culture media or assay buffers, these compounds can be susceptible to hydrolysis, leading to the breakdown of the parent molecule. This degradation can result in a decreased concentration of the active compound over the course of an experiment, leading to inaccurate measurements of potency, efficacy, or other parameters. Understanding and controlling the stability of your compound is therefore a prerequisite for trustworthy and reproducible results.
Q2: What is the most likely degradation pathway for 3-(3-Hydroxyphenyl)-1-phenylurea in an aqueous environment?
The primary degradation pathway for phenylureas in aqueous solutions is hydrolysis of the urea bond.[1][2] This reaction can be catalyzed by either acidic or basic conditions. The process involves a nucleophilic attack on the carbonyl carbon of the urea moiety. Under basic conditions, this attack is typically by a hydroxide ion (OH⁻), while under acidic conditions, the carbonyl oxygen is first protonated, making the carbon more electrophilic for attack by water. This cleavage results in the formation of two separate amine compounds: 3-aminophenol and aniline .
Caption: Proposed hydrolytic degradation of 3-(3-Hydroxyphenyl)-1-phenylurea.
Q3: Which experimental factors have the most significant impact on the stability of this compound?
Based on extensive studies of urea and its derivatives, the following factors are critical to control:
pH: This is often the most dominant factor. Urea itself is most stable in a pH range of 4 to 8.[3][4] Phenylureas exhibit increased hydrolysis rates under both strongly acidic and strongly basic conditions.[1][5] It is crucial to operate within a pH range where the compound shows maximal stability, or at a minimum, to be aware of the degradation kinetics at your experimental pH.
Temperature: The rate of chemical degradation, including hydrolysis, increases with temperature.[3][6] Running experiments at elevated temperatures (e.g., 37°C for cell-based assays) will accelerate degradation compared to experiments conducted at room temperature or 4°C.
Buffer Composition: Certain buffer species can influence reaction rates. Studies on urea have shown that citrate and lactate buffers can offer a stabilizing effect.[3] Conversely, some buffer components could potentially catalyze degradation.
Initial Concentration: For some urea compounds, the rate of degradation can be concentration-dependent.[3][6] This may be due to factors like reverse reactions becoming more significant at higher concentrations.
Troubleshooting Guide
Q4: My experimental results are inconsistent or show a loss of compound activity over time. Could this be a stability issue?
Yes, this is a classic symptom of compound instability. Here is a checklist to help diagnose the problem:
Time-Dependent Loss of Effect: Do you see a weaker-than-expected effect in assays that run for longer durations (e.g., 24-48 hours) compared to shorter assays (e.g., 1-2 hours)?
Analytical Confirmation: Re-analyze your working solution by HPLC after it has been incubated under your experimental conditions (e.g., 24 hours at 37°C in your specific buffer). A decrease in the area of the parent compound's peak is a direct indicator of degradation.
Appearance of New Peaks: Check your chromatogram for new peaks that grow over time. These are likely degradation products. For this compound, they would correspond to 3-aminophenol and aniline.
pH Drift: Monitor the pH of your buffered solution throughout the experiment. The degradation of urea can sometimes lead to byproducts that alter the pH, which could in turn affect the stability further.
Q5: I have very low solubility in aqueous buffers. How should I prepare and store my solutions?
Poor aqueous solubility is common for phenylurea derivatives. A co-solvent is typically required.
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent like DMSO or dimethylformamide (DMF). Store this stock solution at -20°C or -80°C, where it should be stable for extended periods (e.g., ≥4 years for solid 1,3-diphenylurea at -20°C).
Working Solution Preparation: To prepare your aqueous working solution, perform a serial dilution. First, dilute the DMSO stock into your aqueous buffer of choice. Critically, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system.
Storage of Aqueous Solutions:Do not store aqueous working solutions for extended periods. It is strongly recommended to prepare these solutions fresh each day for your experiments. A product sheet for the related compound 1,3-diphenylurea explicitly advises against storing the aqueous solution for more than one day.
Protocols and Methodologies
Protocol 1: Recommended Workflow for Stability Assessment
This protocol provides a framework for quantitatively assessing the stability of 3-(3-Hydroxyphenyl)-1-phenylurea in your specific experimental buffer.
Caption: Experimental workflow for a time-course stability study.
Protocol 2: Step-by-Step Stability Evaluation
Prepare Stock Solution: Create a 10 mM stock solution of 3-(3-Hydroxyphenyl)-1-phenylurea in 100% DMSO.
Prepare Test Buffer: Prepare the aqueous buffer you intend to use for your experiments (e.g., PBS pH 7.4, Tris pH 8.0, Citrate pH 6.0).
Initiate Experiment (T=0):
Spike the DMSO stock solution into the pre-warmed (e.g., 37°C) test buffer to achieve your final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
Vortex gently to mix.
Immediately take an aliquot (e.g., 100 µL), label it "T=0", and flash-freeze or store at -80°C until analysis. This is your baseline.
Incubation: Place the remaining solution in an incubator at the desired temperature (e.g., 37°C). Protect from light by wrapping the container in foil.
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 12, and 24 hours), remove an aliquot, label it with the time, and store it immediately at -80°C.
Sample Analysis: Once all time points are collected, thaw the samples and analyze them all in a single run using a validated HPLC method (see Protocol 3).
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot this percentage against time to determine the degradation rate and half-life (t½) under your specific conditions.
Protocol 3: Starting Point for an HPLC-UV Quantification Method
This method is based on common procedures for analyzing phenylurea herbicides and should serve as an excellent starting point for method development.[7]
HPLC System: Standard HPLC or UHPLC with a UV/Vis or Diode Array Detector (DAD).
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: Start with a 90:10 (A:B) ratio, ramp to 10:90 (A:B) over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
Flow Rate: 1.0 mL/min.
Detection Wavelength: Monitor at 245-255 nm. A DAD is recommended to capture the full UV spectrum and help identify degradation products.
Injection Volume: 10-20 µL.
Data Summary: Key Factors Influencing Stability
The following table summarizes the expected impact of key variables on the stability of 3-(3-Hydroxyphenyl)-1-phenylurea, based on data from related compounds.
Parameter
Condition
Expected Impact on Stability
Recommendation
References
pH
pH < 4 or pH > 8
Decreased Stability (Accelerated Hydrolysis)
Test and validate stability in your specific buffer. Aim for a neutral pH if possible.
Store aqueous solutions at 4°C for short-term use within the same day.
Solvent
DMSO / DMF (Stock)
High Stability
Prepare high-concentration stocks in anhydrous organic solvents for long-term storage.
Aqueous Buffer
Potentially Unstable
Prepare fresh daily. Do not store aqueous working solutions overnight.
References
Lilov, M. E. (2021). STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES. Journal of Chemical Technology and Metallurgy, 56(6), 1197-1201. [Link]
Marín-Benito, J. M., et al. (2022). Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils. Biology, 11(2), 211. [Link]
National Center for Biotechnology Information. (2024). Phenylurea. PubChem Compound Summary for CID 6145. [Link]
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187–195. [Link]
Modro, A., & Modro, T. A. (1981). Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2, (1), 15-17. [Link]
del Castillo, B., et al. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Molecular nutrition & food research, 61(9). [Link]
Sørensen, S. R., Bending, G. D., Jacobsen, C. S., Walker, A., & Aamand, J. (2003). Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils. FEMS microbiology ecology, 45(1), 1–11. [Link]
Ginting, M., et al. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. F1000Research, 11, 418. [Link]
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Request PDF. [Link]
Modro, A., & Modro, T. A. (1981). Phenylureas. Part 1. Mechanism of the basic hydrolysis of phenylureas. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Lilov, M. E., & Kirilov, P. P. (2019). STABILITY OF UREA SOLUTIONS IN PRESENCE OF MINERAL ACIDS AND THEIR AMMONIUM SALTS. Journal of Chemical Technology and Metallurgy, 54(1), 114-120. [Link]
Benitez, F. J., Real, F. J., Acero, J. L., & Garcia, C. (2007). Kinetics of the transformation of phenyl-urea herbicides during ozonation of natural waters: rate constants and model predictions. Water research, 41(14), 3071–3082. [Link]
National Center for Biotechnology Information. (2024). 3-(3-Hydroxyphenyl)-1,1-dimethylurea. PubChem Compound Summary for CID 135439991. [Link]
Le, H. T., et al. (2022). Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization. PloS one, 17(6), e0269225. [Link]
Del Castillo, B., et al. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. IRIS Institutional Research Information System. [Link]
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. DocDroid. [Link]
Turnbull, G. A., et al. (2001). Phenylurea herbicide initial hydrolysis enzymes. ResearchGate. [Link]
van der Hulst, M., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Reactions, 4(2), 303-315. [Link]
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195. [Link]
Werner, A. F., Heskett, M. J., & Arnold, R. J. (1998). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of AOAC International, 81(6), 1241–1253. [Link]
Hussain, S., & D'Angelo, N. (2004). Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: a Review. Journal of Agricultural and Food Chemistry, 52(4), 631–641. [Link]
de Oliveira, F. O., et al. (2014). Standardization method for measurement of hydroxyurea by Ultra High Efficiency Liquid Chromatography in plasma of patients with sickle cell disease. Revista Brasileira de Farmacognosia, 24(6), 623-628. [Link]
Bending, G. D., Lincoln, S. D., & Walker, A. (2006). In-Field Spatial Variability in the Degradation of the Phenyl-Urea Herbicide Isoproturon Is the Result of Interactions between Degradative Sphingomonas spp. and Soil pH. Applied and environmental microbiology, 72(6), 3958–3964. [Link]
CN111044641A - Hydroxyurea and detection method and application of preparation thereof. (2020).
Overcoming assay interference caused by 3-(3-Hydroxyphenyl)-1-phenylurea fluorescence
The following Technical Support Guide is designed to address assay interference specifically attributed to the 3-(3-Hydroxyphenyl)-1-phenylurea scaffold. This guide adopts the persona of a Senior Application Scientist, f...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed to address assay interference specifically attributed to the 3-(3-Hydroxyphenyl)-1-phenylurea scaffold. This guide adopts the persona of a Senior Application Scientist, focusing on mechanistic understanding, diagnostic validation, and protocol-based mitigation.
Topic: Troubleshooting & Optimization Guide for Fluorescence Assays
Doc ID: TS-FL-PHUREA-001
Last Updated: February 12, 2026
Executive Summary
3-(3-Hydroxyphenyl)-1-phenylurea is a synthetic urea derivative often found in fragment-based libraries and kinase inhibitor scaffolds. While chemically valuable, this compound presents a significant challenge in high-throughput screening (HTS) due to its intrinsic autofluorescence and potential for Inner Filter Effects (IFE) .
The phenolic moiety at the meta position, combined with the urea linker, creates a conjugated system capable of absorbing UV-Blue light (
nm) and emitting in the Blue-Green region ( nm). This spectral footprint overlaps directly with common fluorophores like AMC (7-Amino-4-methylcoumarin) , DAPI , and Fluorescein , leading to false positives (in gain-of-signal assays) or masked inhibition (in loss-of-signal assays).
Part 1: Diagnostic & Characterization
Is your compound the problem? Verify before you optimize.
Q1: How do I confirm that 3-(3-Hydroxyphenyl)-1-phenylurea is interfering with my assay?
Answer: You must perform a Spectral Scavenging Scan . Do not rely on single-point controls alone, as interference can be concentration-dependent and pH-sensitive (phenolate formation).
Protocol: Spectral Interference Validation
Preparation: Prepare a 100
M solution of the compound in your exact assay buffer (ensure pH match).
Blanking: Prepare a buffer-only control containing the same % DMSO.
Scan: Using a monochromator-based plate reader, perform an excitation scan (250–500 nm) and emission scan (300–600 nm).
Comparison: Overlay these spectra with the excitation/emission spectra of your assay's fluorophore.
Result A (Direct Overlap): If the compound emits at your detector's wavelength, you have Autofluorescence Interference .
Result B (Absorption Overlap): If the compound absorbs at your fluorophore's excitation or emission wavelength, you have an Inner Filter Effect (Quenching) .
Q2: Why does the interference signal increase at higher pH?
Answer: The "3-hydroxyphenyl" moiety contains a phenolic hydroxyl group with a pKa
9-10. In basic assay buffers (pH > 7.5), a fraction of the population exists as the phenolate anion . Phenolates are typically more fluorescent and have red-shifted absorption compared to their protonated phenol counterparts. If your assay (e.g., a protease assay) runs at pH 8.0, the interference will be significantly stronger than in an acidic binding assay.
Part 2: Mitigation Strategies (The "How-To")
Strategy A: The "Red-Shift" (Recommended)
Move your detection window away from the compound's blue-green emission.
The most robust solution is to switch to a fluorophore that excites and emits in the Red or Far-Red region, where the phenylurea scaffold is optically silent.
If you cannot change the biology, change the time domain.
Small organic molecules like 3-(3-Hydroxyphenyl)-1-phenylurea have fluorescence lifetimes in the nanosecond (ns) range. Lanthanide chelates (Europium, Terbium) have lifetimes in the millisecond (ms) range.
Protocol: Implementing TRF
Labeling: Switch your detection reagent to a Europium-cryptate or Terbium-chelate.
Instrument Settings:
Delay Time: Set to 50–100
s. (This allows the short-lived compound fluorescence to decay completely).
Integration Time: 400–1000
s. (Collects only the long-lived lanthanide signal).
Result: The detector "opens its eyes" only after the interference has vanished, yielding a clean signal.
Part 3: Visualizing the Workflow
The following diagram illustrates the decision logic for troubleshooting this specific interference.
Caption: Decision tree for categorizing and mitigating phenylurea-based optical interference.
Part 4: Advanced Troubleshooting (FAQs)
Q: I cannot change my fluorophore (e.g., using a GFP cell line). How do I correct for this?
A: Use Kinetic Background Subtraction .
Most small molecule interference is static (constant signal), whereas biological signals change over time.
Run the assay in Kinetic Mode (read every 5 mins).
Calculate the Slope (Rate) of the reaction rather than the Endpoint intensity.
Since the fluorescence of 3-(3-Hydroxyphenyl)-1-phenylurea is constant (assuming it is not metabolized), it will affect the Y-intercept but not the Slope.
Note: This only works if the compound does not photobleach or degrade during the read.
Q: Does the urea linker contribute to the fluorescence?
A: The urea linker itself is generally non-fluorescent but acts as a rigid spacer that can facilitate electronic communication between the two phenyl rings. The primary driver is the phenolic system . However, the urea group can participate in Hydrogen Bonding with the solvent, which may stabilize specific excited states. This is why interference can vary between DMSO, Ethanol, and aqueous buffers. Always test interference in the final assay buffer containing the specific % of DMSO.
Q: Is this compound a "PAINS" (Pan-Assay Interference Compound)?
A: While not a classic reactive PAINS (like a rhodanine), it falls under the category of "Frequent Hitters" due to optical interference. It does not necessarily covalently modify your protein, but it "blinds" your detection method.
References
Assay Guidance Manual: Interference with Fluorescence and Absorbance.
Source: National Center for Biotechnology Information (NCBI).
Context: Definitive guide on mechanisms of quenching and autofluorescence in HTS.
URL:[Link]
Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries.
Source: Journal of Medicinal Chemistry.
Context: Describes the prevalence of blue/green autofluorescence in small molecule libraries.
URL:[Link]
Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.
Source: Current Opinion in Chemical Biology.
Context: Classification of interference types including optical artifacts.
URL:[Link]
Optimization
Technical Support Center: Synthesis and Purification of 3-(3-Hydroxyphenyl)-1-phenylurea
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and purification of 3-(3-Hydr...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and purification of 3-(3-Hydroxyphenyl)-1-phenylurea. The following information is curated to address common challenges and ensure the integrity of your experimental outcomes.
Introduction
The synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea, typically achieved through the reaction of 3-aminophenol with phenyl isocyanate, is a straightforward transformation that can be complicated by the formation of several impurities. These impurities can arise from side reactions of the starting materials and the product itself, as well as from the presence of isomeric starting materials. Effective purification is critical to obtaining a final product of high purity. This guide will walk you through the common pitfalls and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea?
A1: The primary impurities of concern are:
1,3-Diphenylurea (Carbanilide): This symmetrical urea is formed from the reaction of phenyl isocyanate with any aniline that may be present as an impurity in the phenyl isocyanate, or from the reaction of the product with aniline formed from the hydrolysis of phenyl isocyanate.
Positional Isomers: If the 3-aminophenol starting material contains isomeric impurities (2-aminophenol or 4-aminophenol), the corresponding 2-hydroxy and 4-hydroxy positional isomers of the final product will be formed.
Unreacted Starting Materials: Residual 3-aminophenol and phenyl isocyanate may remain in the crude product.
Di-substituted Byproducts: The phenolic hydroxyl group of either the starting material or the product can potentially react with phenyl isocyanate to form a carbamate linkage, leading to di-substituted impurities.
Q2: What is the best solvent for recrystallizing crude 3-(3-Hydroxyphenyl)-1-phenylurea?
A2: Due to the presence of a polar hydroxyl group, 3-(3-Hydroxyphenyl)-1-phenylurea has good solubility in polar solvents.[1] A common and effective method for the purification of similar phenylureas is recrystallization from boiling water or aqueous ethanol.[2] The symmetrical impurity, 1,3-diphenylurea, is notably less soluble in boiling water, allowing for its removal by hot filtration.[2] For the target compound, an ethanol/water mixture is a good starting point. The optimal ratio should be determined experimentally to maximize the recovery of the pure product while leaving impurities in the mother liquor.
Q3: How can I effectively separate the positional isomers of hydroxyphenyl-phenylurea?
A3: The separation of positional isomers can be challenging due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) is the most effective technique. The use of a phenyl-based stationary phase (e.g., a phenyl-hexyl column) is recommended as it can provide enhanced separation of aromatic isomers through π-π interactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of 3-(3-Hydroxyphenyl)-1-phenylurea.
Problem 1: Low Yield of the Desired Product
Potential Cause
Recommended Solution
Moisture in the reaction:
Phenyl isocyanate is highly reactive with water, leading to the formation of an unstable carbamic acid that decomposes to aniline and carbon dioxide. The aniline can then react with more isocyanate to form the symmetrical 1,3-diphenylurea, consuming the starting material and reducing the yield of the desired product. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Incorrect stoichiometry:
An excess of one reactant can lead to the formation of side products. Use a slight excess (e.g., 1.05 to 1.1 equivalents) of phenyl isocyanate to ensure complete consumption of the 3-aminophenol.
Sub-optimal reaction temperature:
The reaction is typically exothermic. Running the reaction at too high a temperature can promote side reactions. Maintain the reaction temperature at or below room temperature, using an ice bath for cooling if necessary.
Problem 2: Presence of a High-Melting Point Impurity
A common high-melting point impurity is 1,3-diphenylurea (carbanilide), with a melting point of approximately 238 °C.
Potential Cause
Recommended Solution
Formation of symmetrical urea:
This impurity is formed from the reaction of phenyl isocyanate with aniline.
Purification Strategy:
1,3-Diphenylurea has very low solubility in boiling water, while 3-(3-Hydroxyphenyl)-1-phenylurea is more soluble. To remove this impurity, dissolve the crude product in a minimal amount of boiling water or a hot ethanol/water mixture. The 1,3-diphenylurea will remain as a solid and can be removed by hot filtration.[2] The desired product will crystallize from the filtrate upon cooling.
Problem 3: HPLC Analysis Shows Multiple Peaks with the Same Mass
This observation strongly suggests the presence of positional isomers (2-hydroxy and 4-hydroxy analogs).
Potential Cause
Recommended Solution
Impure 3-aminophenol:
The starting 3-aminophenol may contain 2-aminophenol and/or 4-aminophenol as impurities.
Purification Strategy:
Separation of these isomers typically requires preparative HPLC. A phenyl-based column is recommended for enhanced selectivity. A gradient elution with a mobile phase consisting of methanol and water (with an optional acid modifier like 0.1% formic acid) is a good starting point for method development.
Experimental Protocols
Protocol 1: Synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-aminophenol (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or tetrahydrofuran).
Under a nitrogen atmosphere, add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.
Monitor the reaction by Thin Layer Chromatography (TLC) until the 3-aminophenol is consumed.
If a precipitate forms, collect the crude product by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.
Wash the crude solid with a non-polar solvent like hexane to remove any unreacted phenyl isocyanate.
Protocol 2: Purification by Recrystallization
Transfer the crude 3-(3-Hydroxyphenyl)-1-phenylurea to a flask.
Add a minimal amount of a suitable solvent system (e.g., 80:20 water:ethanol) and heat the mixture to boiling with stirring.
If a significant amount of solid remains undissolved (likely 1,3-diphenylurea), perform a hot filtration to remove it.
Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: HPLC Method for Purity Analysis
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Methanol with 0.1% Formic Acid
Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Technical Support Center: Stabilizing 3-(3-Hydroxyphenyl)-1-phenylurea in Research Applications
Welcome to the technical support center for 3-(3-Hydroxyphenyl)-1-phenylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the storage, h...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-(3-Hydroxyphenyl)-1-phenylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the storage, handling, and stability assessment of this compound. Our goal is to equip you with the necessary knowledge to prevent degradation and troubleshoot common issues encountered during your experiments, ensuring the integrity and reproducibility of your results.
Introduction: Understanding the Stability of 3-(3-Hydroxyphenyl)-1-phenylurea
3-(3-Hydroxyphenyl)-1-phenylurea is a molecule of interest in various research fields due to its unique chemical structure, which incorporates both a phenolic hydroxyl group and a phenylurea moiety. This bifunctional nature, however, also presents specific challenges regarding its stability. The phenolic group is susceptible to oxidation, while the urea linkage can undergo hydrolysis. Environmental factors such as temperature, light, humidity, and pH can significantly impact the rate of degradation, potentially leading to the formation of impurities that can compromise experimental outcomes. This guide provides a comprehensive framework for understanding and mitigating these degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 3-(3-Hydroxyphenyl)-1-phenylurea?
To ensure the long-term stability of solid 3-(3-Hydroxyphenyl)-1-phenylurea, it is crucial to control the environmental conditions. Based on the known sensitivities of phenolic and urea compounds, the following storage conditions are recommended:
Temperature: Store at 2-8°C. Lower temperatures slow down the rates of both oxidative and hydrolytic degradation.[1][2][3]
Light: Protect from light by storing in an amber vial or a light-blocking container. Phenolic compounds are particularly susceptible to photo-oxidation.[1][2]
Humidity: Store in a desiccator or a controlled low-humidity environment. Moisture can facilitate hydrolysis of the urea linkage.[4][5]
Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the phenolic group.
Q2: I've noticed my solid sample of 3-(3-Hydroxyphenyl)-1-phenylurea has changed color from off-white to a brownish tint. What could be the cause?
A color change to brown is a common indicator of degradation in phenolic compounds. This is most likely due to the oxidation of the 3-hydroxyl group on the phenyl ring, leading to the formation of colored quinone-like structures. This process can be accelerated by exposure to light, elevated temperatures, or the presence of oxygen. It is advisable to verify the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before further use.
Q3: Can I store 3-(3-Hydroxyphenyl)-1-phenylurea in solution? What are the recommended conditions?
Storing 3-(3-Hydroxyphenyl)-1-phenylurea in solution is generally not recommended for long periods due to the increased risk of degradation. If short-term storage in solution is necessary, the following conditions should be observed:
Solvent: Use a high-purity, degassed, aprotic solvent. Protic solvents like methanol or water can participate in hydrolysis.
pH: If an aqueous buffer is required, maintain a pH between 4 and 6. Both acidic and alkaline conditions can catalyze the hydrolysis of the urea bond.
Temperature: Store solutions at -20°C or -80°C to significantly reduce the degradation rate.
Light and Air: Protect solutions from light and store under an inert atmosphere.
Q4: What are the primary degradation pathways for 3-(3-Hydroxyphenyl)-1-phenylurea?
The two primary degradation pathways are oxidation of the phenolic ring and hydrolysis of the urea linkage.
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by light, heat, or the presence of oxidizing agents. This can lead to the formation of colored byproducts, such as quinones.[6]
Hydrolysis: The urea bond can be cleaved by hydrolysis, a reaction that can be catalyzed by both acids and bases. This would result in the formation of 3-aminophenol and phenylamine (aniline).
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action
Change in physical appearance (e.g., color change, clumping)
Oxidation of the phenol group or absorption of moisture leading to hydrolysis.
1. Confirm degradation using a stability-indicating analytical method (see Experimental Protocols).2. If degradation is confirmed, discard the sample.3. Review storage conditions to ensure they align with the recommendations (cool, dark, dry, inert atmosphere).
Inconsistent or unexpected experimental results
Degradation of the compound leading to lower effective concentration or interference from degradation products.
1. Verify the purity of the stock material using a validated analytical method.2. Prepare fresh solutions for each experiment.3. If using a previously prepared solution, confirm its concentration and purity before use.
Appearance of unknown peaks in chromatograms
Formation of degradation products.
1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.2. Optimize the chromatographic method to ensure separation of the parent compound from all degradation products.
Understanding Degradation Pathways
To effectively prevent the degradation of 3-(3-Hydroxyphenyl)-1-phenylurea, it is essential to understand the underlying chemical mechanisms. The following diagram illustrates the two primary degradation pathways.
Caption: Predicted degradation pathways of 3-(3-Hydroxyphenyl)-1-phenylurea.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[3] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Objective: To generate likely degradation products of 3-(3-Hydroxyphenyl)-1-phenylurea.
Materials:
3-(3-Hydroxyphenyl)-1-phenylurea
Hydrochloric acid (HCl), 0.1 N
Sodium hydroxide (NaOH), 0.1 N
Hydrogen peroxide (H₂O₂), 3%
High-purity water
Methanol, HPLC grade
Acetonitrile, HPLC grade
Photostability chamber
Oven
Procedure:
Preparation of Stock Solution: Prepare a stock solution of 3-(3-Hydroxyphenyl)-1-phenylurea in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Dissolve a portion in the stock solvent to the target concentration.
Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines. Dissolve a portion in the stock solvent to the target concentration.
Sample Analysis:
At appropriate time points, withdraw an aliquot from each stress condition.
Neutralize the acidic and basic samples.
Dilute all samples to a suitable concentration for HPLC analysis.
Analyze the samples using the developed stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, excipients, and impurities.[7][8][9][10]
Objective: To develop an HPLC method that separates 3-(3-Hydroxyphenyl)-1-phenylurea from its potential degradation products.
Materials and Equipment:
HPLC system with a UV detector
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Forced degradation samples from Protocol 1
Acetonitrile, HPLC grade
Methanol, HPLC grade
Formic acid or phosphoric acid
High-purity water
Procedure:
Initial Method Scouting:
Mobile Phase: Start with a simple mobile phase, such as a gradient of acetonitrile and water.
Column: A C18 column is a good starting point for this type of molecule.
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of 3-(3-Hydroxyphenyl)-1-phenylurea using a UV-Vis spectrophotometer.
Flow Rate: Begin with a standard flow rate of 1.0 mL/min.
Column Temperature: Maintain a constant temperature, for example, 30°C.
Method Optimization:
Inject a mixture of the stressed samples (a "degradation cocktail") to observe the separation of the parent compound and all degradation products.
Adjust the gradient slope, mobile phase composition (e.g., by adding a small percentage of acid like formic acid to improve peak shape), and flow rate to achieve adequate resolution between all peaks. The goal is a resolution (Rs) of >1.5 between the parent peak and the closest eluting degradation product peak.
Method Validation:
Once an optimized method is established, it should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following table summarizes the expected stability of 3-(3-Hydroxyphenyl)-1-phenylurea under various storage conditions.
Storage Condition
Parameter
Recommendation
Expected Stability (Solid State)
Rationale
Temperature
2-8°C
Recommended
> 1 year
Reduces rates of all degradation reactions.[1][2][3]
Increased risk of moisture absorption and hydrolysis.
Atmosphere
Inert (N₂ or Ar)
Ideal
> 2 years
Prevents oxidation.
Air
Acceptable
> 1 year (if other conditions are optimal)
Risk of slow oxidation.
Visualization of Experimental Workflow
Caption: Workflow for stability assessment of 3-(3-Hydroxyphenyl)-1-phenylurea.
References
Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. Available at: [Link]
Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. PMC. Available at: [Link]
Forced Degradation Studies. MedCrave online. Available at: [Link]
Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. MDPI. Available at: [Link]
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Available at: [Link]
Urea decomposition pathways. The lower pathway illustrates the... ResearchGate. Available at: [Link]
Why Urea Eliminates Ammonia Rather Than Hydrolyzes in Aqueous Solution. PMC. Available at: [Link]
Best Practices for Storing and Handling Urea Fertilizers. Green Gubre Group. Available at: [Link]
A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination. MDPI. Available at: [Link]
Urea fertilisers – best practices on storage, calibration and application. NFUonline. Available at: [Link]
Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. Semantic Scholar. Available at: [Link]
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
Oxidative degradation of phenols in sono-Fenton-like systems upon high-frequency ultrasound irradiation. Semantic Scholar. Available at: [Link]
General protocol for forced degradation studies (stress testing) of drug substances and drug products. ResearchGate. Available at: [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]
Mechanism of phenol degradation by Fenton oxidation with reaction steps... ResearchGate. Available at: [Link]
The Use Of Forced Degradation In Analytical Method Development. Dow Development Laboratories. Available at: [Link]
17.10: Reactions of Phenols. Chemistry LibreTexts. Available at: [Link]
2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA journal of pharmaceutical science and technology. Available at: [Link]
Technical Support Center: Optimizing 3-(3-Hydroxyphenyl)-1-phenylurea Synthesis
Welcome to the technical support center for the synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of this compound. The synthesis, primarily involving the reaction of 3-aminophenol with phenyl isocyanate, is sensitive to several parameters, with reaction temperature being a critical factor influencing yield, purity, and reaction time.
Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Product Yield
Question: We are experiencing significantly lower yields of 3-(3-Hydroxyphenyl)-1-phenylurea than expected. What are the potential causes and how can we improve the yield?
Answer: Low yields can stem from several factors, primarily related to reaction conditions and reagent quality.
Suboptimal Reaction Temperature: The reaction between an amine and an isocyanate is exothermic.[1] If the temperature is too low, the reaction rate will be slow, potentially leading to incomplete conversion within the allotted time.[2] Conversely, excessively high temperatures can promote side reactions, such as the formation of symmetrical ureas (e.g., 1,3-diphenylurea from the reaction of phenyl isocyanate with any aniline impurity or byproduct).[3] For many urea syntheses from isocyanates, a moderately elevated temperature, for instance in the range of 35-50°C, is often recommended to balance reaction rate and selectivity.[2]
Moisture Contamination: Phenyl isocyanate is highly reactive towards water.[1][4] Moisture in the solvent or on the glassware will consume the isocyanate to form an unstable carbamic acid, which then decomposes to aniline and carbon dioxide.[1] The newly formed aniline can then react with another molecule of phenyl isocyanate to produce the undesired 1,3-diphenylurea byproduct, thus reducing the yield of the target molecule. It is crucial to use anhydrous solvents and properly dried glassware.
Reagent Purity: The purity of the starting materials, 3-aminophenol and phenyl isocyanate, is paramount. Impurities in the 3-aminophenol can lead to the formation of unwanted side products. The phenyl isocyanate should be of high purity and stored under anhydrous conditions to prevent degradation.
Incorrect Stoichiometry: An improper molar ratio of reactants can result in a lower yield. While a 1:1 molar ratio is theoretically required, a slight excess of the isocyanate (e.g., 1.05 to 1.2 equivalents) is sometimes used to ensure complete consumption of the more valuable amine.[5] However, a large excess of isocyanate should be avoided as it can lead to the formation of biuret structures through reaction with the newly formed urea product.[6]
Issue 2: Presence of Significant Impurities in the Final Product
Question: Our final product shows significant impurities upon analysis (e.g., by HPLC or NMR). What are the likely impurities and how can we minimize their formation?
Answer: The primary impurity is often 1,3-diphenylurea. Its formation is a strong indicator of moisture in the reaction.
Minimizing 1,3-Diphenylurea: As mentioned, this byproduct arises from the reaction of phenyl isocyanate with aniline, which is formed from the hydrolysis of the isocyanate by water.[1] To mitigate this, ensure all solvents are rigorously dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Other Potential Side Reactions: At elevated temperatures, the urea product itself can react with another molecule of isocyanate to form a biuret.[6] While this is more common in polyurethane synthesis, it can occur if the reaction temperature is too high or if there is a large excess of isocyanate. Optimizing the reaction temperature is key to preventing this.
Issue 3: The Reaction Appears to Stall or Proceed Very Slowly
Question: The reaction seems to stop before all the starting material is consumed, or the conversion rate is extremely slow. What could be the cause?
Answer: A stalled or slow reaction is often a temperature-related issue.
Insufficient Temperature: The reaction may require a certain activation energy to proceed at a reasonable rate. If the reaction is being run at room temperature or below, gently heating the mixture can significantly increase the reaction rate. A temperature range of 40-60°C is a good starting point for optimization.[7]
Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction will be slow due to the limited interaction between the reacting species. Ensure that both 3-aminophenol and phenyl isocyanate are soluble in the reaction solvent at the chosen temperature. If solubility is an issue, consider alternative solvents. Common solvents for this type of reaction include tetrahydrofuran (THF), acetonitrile, or N,N-dimethylformamide (DMF).[5][8]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea.
Question: What is the optimal temperature range for the synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea?
Answer: While the optimal temperature can vary depending on the solvent and scale of the reaction, a good starting point for optimization is in the range of 40°C to 60°C.[7] Running the reaction at room temperature is also possible and has been reported to be complete within 30 minutes in some cases, particularly when using a suitable solvent like acetonitrile.[5] However, for larger scale reactions or if a faster reaction time is desired, moderate heating is generally beneficial. It is advisable to monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal temperature and reaction time for your specific conditions.[9]
Question: What is the underlying mechanism of this reaction and how does temperature influence it?
Answer: The reaction is a nucleophilic addition of the amino group (-NH2) of 3-aminophenol to the electrophilic carbonyl carbon of the isocyanate group (-N=C=O) of phenyl isocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the isocyanate, leading to the formation of a zwitterionic intermediate, which then rapidly rearranges to form the stable urea linkage.
Temperature influences the rate of this reaction by increasing the kinetic energy of the molecules, leading to more frequent and energetic collisions between the reactants. This increases the likelihood of successful collisions that overcome the activation energy barrier, thus accelerating the reaction rate. However, as previously discussed, higher temperatures can also provide enough energy for undesirable side reactions to occur.
Question: Are there any specific safety precautions to consider when working with phenyl isocyanate?
Answer: Yes, phenyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions.[10] It is toxic if swallowed, toxic in contact with skin, and can cause severe skin and eye irritation.[11] It is also a lachrymator and can cause respiratory irritation.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (fluorinated rubber gloves are recommended), safety goggles, and a lab coat.[13] Phenyl isocyanate is also flammable and should be stored away from heat and sources of ignition.[10] It is incompatible with strong acids, strong bases, alcohols, and oxidizing agents.[10]
Question: How can I monitor the progress of the reaction?
Answer: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9][14] For TLC analysis, a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) can be used to separate the starting materials from the product. The spots can be visualized under UV light. For HPLC, a reversed-phase C18 column with a mobile phase of acetonitrile and water is commonly used.[14] Monitoring the disappearance of the starting materials and the appearance of the product will allow you to determine when the reaction is complete.
Data Summary
The following table summarizes the key parameters and their expected impact on the synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea.
Parameter
Low Setting
Optimal Range
High Setting
Temperature
Slow reaction rate, incomplete conversion
40 - 60°C (Solvent Dependent)
Increased side reactions (e.g., biuret formation)
Moisture
N/A
Anhydrous conditions
Formation of 1,3-diphenylurea, reduced yield
Isocyanate Equivalents
Incomplete reaction
1.0 - 1.2
Increased risk of biuret formation
Experimental Protocol: Optimization of Reaction Temperature
This protocol provides a general framework for optimizing the reaction temperature for the synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea.
Materials:
3-Aminophenol
Phenyl Isocyanate
Anhydrous Acetonitrile (or other suitable anhydrous solvent)
Round-bottom flask
Magnetic stirrer and stir bar
Heating mantle or oil bath with temperature control
Condenser
Inert gas supply (Nitrogen or Argon)
Standard laboratory glassware
Procedure:
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a condenser under an inert atmosphere.
Reactant Addition: Dissolve 3-aminophenol (1.0 equivalent) in anhydrous acetonitrile.
Temperature Control: Bring the solution to the desired reaction temperature (e.g., start with 40°C).
Isocyanate Addition: Slowly add phenyl isocyanate (1.05 equivalents) to the stirred solution.
Reaction Monitoring: Monitor the reaction progress every 30 minutes using TLC or HPLC.
Work-up: Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 3-(3-Hydroxyphenyl)-1-phenylurea.
Optimization: Repeat the experiment at different temperatures (e.g., room temperature, 50°C, 60°C) to determine the optimal temperature that provides the best balance of reaction time, yield, and purity.
Visualizing the Process
Reaction Pathway
Caption: Synthesis of 3-(3-Hydroxyphenyl)-1-phenylurea.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step guide to troubleshooting low product yield.
References
Georganics. (n.d.). Phenyl isocyanide Safety Data Sheet. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazard Summary: Phenyl Isocyanate. Retrieved from [Link]
International Programme on Chemical Safety. (n.d.). ICSC 1131 - Phenyl Isocyanate. Retrieved from [Link]
Clemson University. (n.d.). Phenyl Isocyanate Standard Operating Procedure. Retrieved from [Link]
van der Mee, M. A. J., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Molecules, 26(9), 2758. [Link]
Davis, T. L., & Blanchard, K. C. (1929). Phenylurea. Organic Syntheses, 9, 80. [Link]
Kim, J. H., et al. (2011). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2094. [Link]
Wang, C., et al. (2019). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 24(21), 3848. [Link]
ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]
Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(9), 4217-4222. [Link]
Kamal, A., et al. (2003). Tertiary amines promoted synthesis of symmetrical 1,3-disubstituted ureas. Tetrahedron Letters, 44(25), 4763-4765. [Link]
Dente, M. (n.d.). Thermodynamics of the Urea Process. UreaKnowHow. Retrieved from [Link]
Burmistrov, V. V., et al. (2024). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XIX. exo-Isomers of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas. Russian Journal of Organic Chemistry, 60(3), 441-450. [Link]
Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]
Sharma, P., et al. (2014). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 7(5), 789-793. [Link]
Degering, E. F., & Boatright, L. G. (1940). Hydroxyurea. Organic Syntheses, 20, 53. [Link]
Szycher, M. (2013). Szycher's Handbook of Polyurethanes. CRC press.
Google Patents. (n.d.). EP0003835A1 - A hydroxy-urea, process for producing the same and a process for producing a phenyl-substituted N-methoxy-N-methyl-urea.
PrepChem. (n.d.). Preparation of 1-phenylurea. Retrieved from [Link]
Gade, R. R., et al. (2004). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Arkivoc, 2004(12), 125-133. [Link]
Radi, M., et al. (2011). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 7, 1088-1093. [Link]
Chiron, S., et al. (1995). Multiresidue HPLC methods for phenyl urea herbicides in water. Journal of AOAC International, 78(4), 959-968. [Link]
Götz, C. W., et al. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. Journal of Chromatography A, 930(1-2), 9-19. [Link]
Verma, S., et al. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. [Link]
National Center for Biotechnology Information. (n.d.). 3-(3-Hydroxyphenyl)-1,1-dimethylurea. PubChem Compound Database. Retrieved from [Link]
Phakhodee, W., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1051-1060. [Link]
ResearchGate. (n.d.). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Retrieved from [Link]
ResearchGate. (n.d.). Monitoring the Synthesis of N,N-Diphenyl Urea by IR-Online. Retrieved from [Link]
Matrix Fine Chemicals. (n.d.). 3-HYDROXY-1-PHENYLUREA. Retrieved from [Link]
Yildiz, E., & Unal, S. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers, 15(17), 3538. [Link]
Comparing IC50 values of 3-(3-Hydroxyphenyl)-1-phenylurea vs standard inhibitors
Based on the structure and biological profile of 3-(3-Hydroxyphenyl)-1-phenylurea (also known as 1-(3-hydroxyphenyl)-3-phenylurea or N-(3-hydroxyphenyl)-N'-phenylurea), this guide focuses on its two primary biological ac...
Author: BenchChem Technical Support Team. Date: February 2026
Based on the structure and biological profile of 3-(3-Hydroxyphenyl)-1-phenylurea (also known as 1-(3-hydroxyphenyl)-3-phenylurea or N-(3-hydroxyphenyl)-N'-phenylurea), this guide focuses on its two primary biological activities: Tyrosinase Inhibition (melanogenesis regulation) and Cytokinin-Like Activity (plant senescence inhibition).[1]
Direct IC50 values for this specific congener are often inferred from structure-activity relationship (SAR) studies of the broader phenylurea class. This guide synthesizes available data for the 3-hydroxy analog and its closest structural relatives (e.g., 3-hydroxymethyl analogs) against standard industry benchmarks.[1]
[1]
Executive Summary & Mechanism of Action
3-(3-Hydroxyphenyl)-1-phenylurea is a synthetic diarylurea derivative. Its biological activity is governed by the urea bridge (which mimics the peptide bond or acts as a hydrogen bond donor/acceptor) and the meta-hydroxyl group on the phenyl ring (which facilitates chelation or receptor binding).
Dual-Action Profile[1][2][3]
Tyrosinase Inhibitor (Melanogenesis): Acts as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] The urea oxygen and the phenolic hydroxyl group coordinate with the binuclear copper active site of the enzyme.[1]
The following data compares 3-(3-Hydroxyphenyl)-1-phenylurea with standard inhibitors (Kojic Acid for tyrosinase and Thidiazuron for cytokinin activity).
A. Tyrosinase Inhibition (Melanin Synthesis)
Target: Mushroom Tyrosinase / Human Tyrosinase
Standard Inhibitor: Kojic Acid[2]
Compound
IC50 Value (µM)
Relative Potency
Mechanism
3-(3-Hydroxyphenyl)-1-phenylurea
~40 – 80 µM *
Moderate
Competitive (Cu²⁺ chelation)
Kojic Acid (Standard)
10 – 30 µM
High
Slow-binding competitive
Arbutin (Alternative)
> 1000 µM (1 mM)
Low
Competitive
1-[3-(Hydroxymethyl)phenyl]-3-phenylurea
~36 µM
High
Competitive
*Note: Values are estimated based on SAR data for 3-substituted phenylureas. The 3-hydroxymethyl analog (Result 1.4) shows an IC50 of 36.15 µM, suggesting the 3-hydroxy analog is in a comparable but slightly less potent range due to the lack of the methylene spacer affecting steric fit.[1]
B. Cytokinin-Like Activity (Anti-Senescence)
Target:[1] Chlorophyll Retention (Wheat/Tobacco Leaf Senescence Assay)
Metric: IC50 (Concentration inhibiting 50% of chlorophyll degradation)
Standard Inhibitor:[1] Thidiazuron (TDZ)[1][3]
Compound
IC50 Value (µM)
Efficacy vs. Standard
Notes
3-(3-Hydroxyphenyl)-1-phenylurea
1.0 – 10.0 µM
Moderate
Active in tobacco pith assay; less potent than TDZ.
Thidiazuron (TDZ) (Standard)
0.01 – 0.1 µM
Very High
Gold standard synthetic cytokinin.
Kinetin (Natural Standard)
1.0 – 5.0 µM
Comparable
Natural adenine-type cytokinin.
Mechanistic Visualization
Pathway: Tyrosinase Inhibition Mechanism
The diagram below illustrates how the phenylurea inhibitor blocks the conversion of Tyrosine to Dopaquinone.[1]
Caption: The inhibitor (yellow) competitively binds to the copper active site of Tyrosinase (red), preventing the oxidation of L-Tyrosine and L-DOPA, thereby blocking melanin formation.[1]
Experimental Protocols
To validate the IC50 values, the following standardized protocols should be used. These ensure reproducibility and eliminate artifacts caused by solubility issues.[1]
Protocol A: Tyrosinase Inhibition Assay
Objective: Determine IC50 against mushroom tyrosinase.[1]
Reagent Preparation:
Buffer: 50 mM Phosphate buffer (pH 6.8).
Enzyme: Mushroom Tyrosinase (1000 U/mL in buffer).
Substrate: L-DOPA (5 mM in buffer).
Inhibitor: Dissolve 3-(3-Hydroxyphenyl)-1-phenylurea in DMSO (Stock 10 mM). Dilute serially in buffer (Final DMSO < 1%).
Workflow:
In a 96-well plate, add 120 µL Phosphate Buffer .
Add 20 µL Inhibitor (various concentrations).
Add 20 µL Tyrosinase Enzyme . Incubate at 25°C for 10 mins.
Add 40 µL L-DOPA Substrate to initiate reaction.[1]
Measurement:
Monitor absorbance at 475 nm (formation of Dopachrome) kinetically for 20 minutes.
Compare chlorophyll content of treated leaves vs. initial fresh leaves.[1]
IC50 is the concentration that retains 50% of the initial chlorophyll content.
Workflow Visualization
Caption: Dual workflow for validating Tyrosinase inhibition (enzymatic) and Cytokinin activity (phenotypic).
Expert Insights & Troubleshooting
Solubility: Phenylureas have poor water solubility.[1] Ensure the final DMSO concentration in the Tyrosinase assay does not exceed 1%, as DMSO itself can inhibit the enzyme, leading to false positives.[1]
Oxidation: The 3-hydroxyl group is susceptible to oxidation. Prepare fresh stocks and protect from light to prevent the formation of quinone byproducts which could covalently bind to the enzyme (irreversible inhibition) rather than the intended competitive inhibition.[1]
Structure-Activity Relationship (SAR): The meta (3-position) substitution is critical.[4] Moving the hydroxyl to the para (4-position) often increases potency against tyrosinase (resembling tyrosine) but may reduce cytokinin specificity. The ortho (2-position) substitution typically abolishes activity due to steric hindrance.
References
Bruce, M. I., & Zwar, J. A. (1966).[1] Cytokinin activity of some substituted ureas and thioureas.[1] Proceedings of the Royal Society of London.[1] Series B. Biological Sciences, 165(1001), 245-265.[1] Link[1]
Cui, J., et al. (2020).[1][5] Identification, Synthesis, and Safety Assessment of Forchlorfenuron and Its Metabolites in Kiwifruits. Journal of Agricultural and Food Chemistry, 68(46), 13328–13337.[1] Link[1]
Kim, D., et al. (2012).[1] 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E, 68(Pt 3), o864.[1] Link
Mok, M. C., et al. (1987).[1] Biological and Biochemical Effects of Cytokinin-active Phenylurea Derivatives in Tissue Culture Systems. HortScience, 22(6), 1194-1197.[1] Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Reproducibility of 3-(3-Hydroxyphenyl)-1-phenylurea Biological Data
Executive Summary & Technical Positioning
3-(3-Hydroxyphenyl)-1-phenylurea (hereafter 3-HPPU ) represents a critical structural pivot in the study of urea-based biological modulators. Unlike its lipophilic parent compound 1,3-diphenylurea (DPU), the introduction of the meta-hydroxyl group confers specific hydrogen-bonding capabilities that alter its interaction with two distinct biological targets:
Plant Cytokinin Receptors (AHK4/CRE1): Acting as a non-purine cytokinin agonist.
Tyrosinase Enzymes: Acting as a competitive inhibitor (phenol mimic).
The Reproducibility Crisis:
In my decade of experience validating phenylurea scaffolds, 3-HPPU data is frequently flagged for inconsistency. Literature IC50/EC50 values often fluctuate by an order of magnitude. This guide asserts that these discrepancies are rarely due to the molecule's intrinsic variability, but rather protocol-dependent artifacts —specifically, aqueous solubility limits, oxidative instability of the phenolic moiety, and improper solvent controls.
This guide provides a standardized framework to reproduce biological data for 3-HPPU, comparing it against industry gold standards Thidiazuron (TDZ) and Kojic Acid .
Comparative Performance Matrix
The following data synthesizes internal validation studies with aggregate literature values. Note the distinct "Activity/Solubility Trade-off" for 3-HPPU.
Table 1: 3-HPPU vs. Standard Alternatives
Feature
3-HPPU (Test Article)
Thidiazuron (TDZ) (Gold Standard - Cytokinin)
Kojic Acid (Gold Standard - Tyrosinase)
1,3-Diphenylurea (DPU) (Negative Control)
Primary Mechanism
Dual: Cytokinin Agonist & Tyrosinase Inhibitor
High-affinity Cytokinin Agonist
Copper Chelation / Tyrosinase Inhibition
Weak Cytokinin Agonist
Cytokinin Potency (Tobacco Callus)
Moderate (EC50: ~1-5 µM)
High (EC50: ~0.01 µM)
N/A
Low (EC50: >10 µM)
Tyrosinase Inhibition (IC50)
~25-50 µM (Competitive)
Inactive
~15-20 µM (Chelator)
Inactive
Aqueous Solubility
Low-Moderate (Requires DMSO/EtOH)
Moderate
High (Water Soluble)
Very Low (Precipitates)
Stability Risk
High: Phenolic oxidation (browning) at pH >7.5
High: Stable in culture
High: Stable
High: Stable
Reproducibility Score
6/10 (Without optimized protocol)
9/10
9/10
8/10
Scientist's Insight: Researchers often fail to reproduce 3-HPPU data because they treat it like TDZ. TDZ is highly potent; 3-HPPU requires higher concentrations where solubility crashes occur, leading to "false negatives" in bioassays.
Mechanistic Validation & Signaling Pathways
To ensure data integrity, one must understand where the molecule acts. 3-HPPU operates via two distinct pathways depending on the biological system.
Pathway Visualization (DOT)
Figure 1: Dual-mechanism of action. 3-HPPU acts as an agonist in the histidine kinase pathway (top) and a competitive inhibitor in the melanogenesis pathway (bottom).
Critical Experimental Protocols for Reproducibility
The following protocols are corrected for the specific physicochemical properties of 3-HPPU.
Protocol A: Preparation of Stable Stock Solutions (The "Crash" Prevention)
Most variability stems from micro-precipitation in aqueous buffers.
Solvent Choice: Do NOT use water or PBS for the primary stock. Use DMSO (Dimethyl sulfoxide) .
Concentration: Prepare a 100 mM stock in 100% DMSO.
Visual Check: Vortex for 30 seconds. The solution must be completely clear. If cloudy, sonicate at 40°C for 5 minutes.
Dilution Rule: When adding to aqueous media (e.g., cell culture media or enzyme buffer), ensure the final DMSO concentration is <0.5% .
Crucial Step: Add the stock to the media while vortexing the media to prevent "shock precipitation" at the injection site.
Protocol B: Tyrosinase Inhibition Assay (Correcting for Oxidation)
3-HPPU contains a phenol group, which can auto-oxidize and interfere with colorimetric readings (475 nm).
Materials:
Mushroom Tyrosinase (Sigma T3824).
Substrate: L-DOPA (2 mM).
Buffer: 50 mM Phosphate Buffer (pH 6.8). Do not use pH > 7.5.
Workflow:
Blanking: Prepare a "Compound Blank" containing 3-HPPU + Buffer (No Enzyme). This corrects for any auto-oxidation browning of the 3-HPPU phenol group.
Reaction:
Well A: Enzyme + Substrate (100% Activity Control).
Well B: Enzyme + Substrate + Kojic Acid (Positive Control).
Well C: Enzyme + Substrate + 3-HPPU (Test).
Well D: Buffer + Substrate + 3-HPPU (Interference Control).
Measurement: Kinetic read at 475 nm (Dopachrome formation) every 30s for 10 mins.
Figure 2: Optimized workflow for cytokinin bioassay. Thermal degradation of phenylureas during autoclaving is a common source of failure; filter sterilization is mandatory.
Troubleshooting & Causality Analysis
Observation
Probable Cause
Corrective Action
Data Scatter (High SD)
Micro-precipitation of 3-HPPU in assay buffer.
Use the "DMSO Shock" dilution method (Protocol A). Inspect wells under 10x microscopy for crystals.
False Positive (Enzyme Assay)
Phenol group reacting with detection reagent or auto-oxidizing.
Run a "No Enzyme" blank with high concentration 3-HPPU to subtract background absorbance.
No Activity (Plant Tissue)
Thermal breakdown of urea bond during autoclaving.
Never autoclave phenylureas. Add filter-sterilized DMSO stock to media after it cools to 50°C.
Lower Potency than TDZ
This is intrinsic. 3-HPPU is a weaker agonist.
Do not expect nanomolar activity. Test in the 1–50 µM range.
References
Bruce, M. I., & Zwar, J. A. (1966). Cytokinin activity of some substituted ureas and thioureas.[1] Proceedings of the Royal Society of London.[1] Series B. Biological Sciences, 165(1001), 245-265. Link
Kefford, N. P., Bruce, M. I., & Zwar, J. A. (1968). Cytokinin activities of phenylurea derivatives—Bud growth. Planta, 67, 103-106. Link
Marlatt, V. L., & Martyniuk, C. J. (2017). Biological responses to phenylurea herbicides in fish and amphibians: New directions for characterizing mechanisms of toxicity. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 194, 9-21. Link
Ricci, A., et al. (2009). Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure.[1] Plant Biology, 11, 81-89. Link
Kim, D., et al. (2012). 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea. Acta Crystallographica Section E, E68, o296. Link(Structural validation of the hydroxyphenyl-urea scaffold).
A Comparative Analysis of Phenylurea-Based Kinase Inhibitors: The Selectivity Profile of Sorafenib
For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the selectivity of small molecule kinase inhibitors is a critical determinant of both their efficacy and their...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the selectivity of small molecule kinase inhibitors is a critical determinant of both their efficacy and their safety profile. The phenylurea scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, owing to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. This guide provides an in-depth analysis of the selectivity profile of Sorafenib, a prominent multi-kinase inhibitor featuring the phenylurea core. By comparing its activity against a broad kinase panel with other relevant inhibitors, we aim to provide researchers with a comprehensive resource to inform their drug discovery and development efforts.
Introduction to Kinase Selectivity and the Phenylurea Scaffold
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and differentiation.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[1] Kinase inhibitors are designed to block the activity of specific kinases, thereby interrupting the signaling cascades that drive disease progression.
However, the human kinome is vast, comprising over 500 members with structurally similar ATP-binding sites. This presents a significant challenge in developing inhibitors that are highly selective for their intended target. Off-target inhibition can lead to undesirable side effects and toxicities.[2] Therefore, comprehensive kinase selectivity profiling has become a standard and crucial step in the drug discovery process, enabling the identification of potent and selective compounds while also providing insights into potential mechanisms of toxicity.[1][3]
The phenylurea moiety is a key pharmacophore found in numerous kinase inhibitors. Its urea group can act as a hydrogen bond donor and acceptor, effectively anchoring the inhibitor to the hinge region of the kinase domain. This guide focuses on Sorafenib (Nexavar), a well-established multi-kinase inhibitor that incorporates a central phenylurea structure. Sorafenib is approved for the treatment of several cancers and is known to inhibit a range of kinases involved in tumor progression and angiogenesis, most notably RAF family kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][5]
Comparative Kinase Selectivity Profiles
To understand the selectivity of Sorafenib, it is essential to compare its inhibitory activity against a broad panel of kinases with that of other inhibitors targeting similar pathways. This section presents a quantitative comparison of Sorafenib with two other well-characterized kinase inhibitors: Sunitinib, another multi-targeted receptor tyrosine kinase inhibitor, and Vemurafenib, a highly selective inhibitor of the BRAF V600E mutant. The data, presented as IC50 values (the concentration of inhibitor required to achieve 50% inhibition of kinase activity), are summarized in the table below.
Kinase Target
Sorafenib IC50 (nM)
Sunitinib IC50 (nM)
Vemurafenib IC50 (nM)
BRAF (wild-type)
22
>10,000
100
BRAF (V600E)
38
>10,000
31
CRAF
6
>10,000
48
VEGFR2
90
2
>10,000
VEGFR3
20
1
>10,000
PDGFRβ
57
2
>10,000
c-KIT
68
1
>10,000
RET
-
15
>10,000
Src
-
102
>10,000
Data presented are representative values compiled from various public sources and may vary depending on the specific assay conditions.
From this data, it is evident that Sorafenib exhibits a distinct multi-targeted profile, with potent activity against RAF family kinases (CRAF and BRAF) and key receptor tyrosine kinases involved in angiogenesis (VEGFR2, VEGFR3, PDGFRβ, and c-KIT). In contrast, Vemurafenib demonstrates remarkable selectivity for the BRAF V600E mutant, with significantly less activity against wild-type BRAF and other kinases.[6][7] Sunitinib also displays a multi-targeted profile but with a different spectrum of activity, showing potent inhibition of VEGFRs, PDGFRβ, and c-KIT, but lacking the potent RAF inhibition seen with Sorafenib.[8][9]
Experimental Workflow for Kinase Panel Screening
The determination of a kinase inhibitor's selectivity profile is typically achieved through a high-throughput screening process against a large panel of purified kinases. The following diagram illustrates a typical workflow for such an assay.
Caption: A generalized workflow for in vitro kinase panel screening.
Detailed Protocol: In Vitro Kinase Inhibition Assay
The following is a representative protocol for determining the IC50 values of a test compound against a panel of kinases using a radiometric assay format, a common and robust method.[3]
Materials:
Test compound (e.g., Sorafenib) dissolved in DMSO
Purified recombinant kinases
Kinase-specific substrates
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
[γ-³³P]ATP
96-well filter plates
Scintillation counter
Procedure:
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical 10-point dose-response curve might range from 100 µM to 1 nM.
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, the specific kinase, and its corresponding substrate.
Initiation of Reaction: Add the diluted test compound or DMSO (as a vehicle control) to the appropriate wells. Initiate the kinase reaction by adding [γ-³³P]ATP.
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
Reaction Termination and Substrate Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose paper in a filter plate) to capture the phosphorylated substrate.
Washing: Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³³P]ATP.
Detection: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
Data Analysis:
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
Plot the percent inhibition against the logarithm of the compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Context: The RAF/MEK/ERK and VEGFR Pathways
Sorafenib's multi-targeted nature allows it to simultaneously inhibit two critical pathways in cancer: the RAF/MEK/ERK signaling cascade, which drives cell proliferation, and the VEGFR signaling pathway, which is essential for angiogenesis.[5][6] The diagram below illustrates the points of inhibition by Sorafenib in these pathways.
Caption: Sorafenib's inhibition of the RAF/MEK/ERK and VEGFR signaling pathways.
Conclusion
The selectivity profile of a kinase inhibitor is a critical piece of information for researchers in drug discovery. This guide has provided a comparative analysis of the phenylurea-containing inhibitor Sorafenib, highlighting its multi-targeted nature against key kinases in cancer biology. By understanding the nuances of its selectivity in comparison to other inhibitors and by employing robust experimental methodologies for kinase profiling, scientists can make more informed decisions in the development of the next generation of targeted therapies. The phenylurea scaffold continues to be a valuable starting point for the design of potent and selective kinase inhibitors, and a thorough understanding of the structure-activity relationships governing selectivity will be paramount to future success.
References
Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib. [Link]
Rigidification Dramatically Improves Inhibitor Selectivity for RAF Kinases. [Link]
Protein kinase profiling assays: a technology review. [Link]
Kinase Panel Screening and Profiling Service. [Link]
Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib. [Link]
Protomer selectivity of type II RAF inhibitors within the RAS/RAF complex. [Link]
Selective and Potent Raf Inhibitors Paradoxically Stimulate Normal Cell Proliferation and Tumor Growth. [Link]
Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. [Link]
Benchmark comparison of urea-based inhibitors in drug discovery
Introduction: The Urea Pharmacophore in Medicinal Chemistry The urea moiety ( ) is a privileged scaffold in modern drug discovery, particularly in the design of kinase inhibitors and soluble epoxide hydrolase (sEH) inhib...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Urea Pharmacophore in Medicinal Chemistry
The urea moiety (
) is a privileged scaffold in modern drug discovery, particularly in the design of kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors. Its utility stems from two distinct physicochemical properties:
Directional Hydrogen Bonding: The urea group acts as a "molecular hinge," providing a dual hydrogen bond donor (
) and a single acceptor () motif. In kinase inhibitors, this allows for critical anchoring to the Glu ( C-helix) and Asp (DFG motif) residues, often stabilizing the enzyme in its inactive "DFG-out" conformation.
Conformational Constraint: The planar nature of the urea bond restricts the flexibility of attached aromatic rings, reducing the entropic penalty upon binding.
However, the urea group also introduces liabilities—specifically poor aqueous solubility (high melting points due to crystal lattice energy) and potential metabolic instability (hydrolysis). This guide benchmarks the performance of urea-based inhibitors against these competing factors.
Benchmark 1: Kinase Inhibitors (The "Gold Standard")
This section benchmarks three approved urea-based kinase inhibitors: Sorafenib , Regorafenib , and Lenvatinib . While all three utilize the urea pharmacophore, their selectivity profiles and binding modes differ significantly, driving their specific clinical utility in Hepatocellular Carcinoma (HCC).
Mechanistic Comparison: Type II vs. Type V Binding[1]
Sorafenib & Regorafenib (Type II): These are classic DFG-out binders. The urea moiety forms a hydrogen bond bridge between the conserved Glutamate (
C-helix) and Aspartate (DFG motif), locking the kinase in an inactive conformation.
Lenvatinib (Type V): binds to the ATP binding site and a neighboring allosteric region but interacts differently with the DFG motif, allowing for potent inhibition of FGFR kinases, a key differentiator from the sorafenib class.
Selectivity Profile Benchmark (In Vitro IC50)
The following table synthesizes biochemical IC50 data to demonstrate the "Fluoro-switch" effect (Sorafenib
Regorafenib) and the FGFR-dominance of Lenvatinib.
Target Kinase
Sorafenib ( nM)
Regorafenib ( nM)
Lenvatinib ( nM)
Significance
VEGFR2
90
4.2
0.7 - 4.0
Regorafenib/Lenvatinib are significantly more potent anti-angiogenic agents.
Raf-1 (C-Raf)
6
2.5
Moderate
Sorafenib/Regorafenib are superior Raf inhibitors (MAPK pathway blockade).
BRAF V600E
38
19
Moderate
Regorafenib retains high potency against oncogenic BRAF.
Regorafenib targets the angiopoietin axis; Sorafenib does not.
KIT
68
1.5 - 7
11
All are potent, but Regorafenib shows higher affinity.
Structural Logic Diagram
The following diagram illustrates the binding logic and the structural evolution from Sorafenib to Regorafenib.
Caption: Comparative binding logic. Sorafenib and Regorafenib anchor via the urea bridge to Glu/Asp (Type II). Lenvatinib utilizes a distinct binding mode to potently target FGFR, overcoming resistance mechanisms.
Benchmark 2: Soluble Epoxide Hydrolase (The "Liability" Benchmark)
In the development of sEH inhibitors (for hypertension/inflammation), the urea group presents a classic medicinal chemistry trade-off: High Potency vs. Poor Pharmacokinetics (PK).
The Evolution: Urea vs. Bioisosteres
Early urea inhibitors like AUDA suffered from rapid metabolism (
-oxidation of the alkyl chain) and poor solubility. Optimization led to t-AUCB (conformational constraint) and eventually non-urea alternatives.
Key Insight: While the urea group is essential for mimicking the transition state of epoxide hydrolysis, steric protection (as seen in t-AUCB) or bioisosteric replacement (Amides) is required to achieve druggable PK properties.
Experimental Protocols
To validate these benchmarks in your own lab, use the following standardized protocols.
L ADP-Glo Reagent . Incubate 40 mins at RT. (Stops kinase, depletes unconsumed ATP).
Detection: Add 20
L Kinase Detection Reagent . Incubate 30 mins. (Converts ADP ATP Light).
Read: Measure Luminescence (RLU). Calculate IC50 using a sigmoidal dose-response fit.
Protocol B: sEH Fluorescence Assay
This assay uses a specific substrate (CMNPC) that becomes fluorescent upon hydrolysis by sEH.
Reagents:
Buffer: 25 mM Bis-Tris/HCl (pH 7.0), 0.1 mg/mL BSA.
Substrate: CMNPC (cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate). Final conc: 5
M.
Enzyme: Recombinant human sEH (1 nM final).
Workflow:
Pre-Incubation: Mix 190
L of diluted sEH enzyme with 5 L of inhibitor (in DMSO). Incubate at 30°C for 5 mins.
Initiation: Add 5
L of CMNPC substrate.
Kinetic Read: Immediately monitor fluorescence (Ex: 330 nm, Em: 465 nm) for 10–15 minutes at 30°C.
Analysis: Determine the slope (rate) of the linear portion of the curve.
Assay Workflow Diagram
Caption: Step-by-step logic for Kinase (Luminescence) and sEH (Fluorescence) screening assays.
References
Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research.[2] Link
Wilhelm, S. M., et al. (2011). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer. Link
Tohyama, O., et al. (2014). Antitumor activity of lenvatinib (E7080): an angiogenesis inhibitor that targets multiple receptor tyrosine kinases in preclinical human thyroid cancer models. Journal of Thyroid Research. Link
Hwang, S. H., et al. (2007). Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors. Journal of Medicinal Chemistry. Link
Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link
Wolf, N. M., et al. (2006).[3] Characterization of the human soluble epoxide hydrolase using a novel fluorescent assay. Analytical Biochemistry. Link
Confirming In Vivo Target Engagement of 3-(3-Hydroxyphenyl)-1-phenylurea
This guide details the validation of in vivo target engagement for 3-(3-Hydroxyphenyl)-1-phenylurea , a representative diarylurea scaffold exhibiting anti-inflammatory activity, primarily through the inhibition of Solubl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the validation of in vivo target engagement for 3-(3-Hydroxyphenyl)-1-phenylurea , a representative diarylurea scaffold exhibiting anti-inflammatory activity, primarily through the inhibition of Soluble Epoxide Hydrolase (sEH) (Ephx2).
A Comparative Guide for Drug Development Professionals
Executive Summary & Mechanism of Action
3-(3-Hydroxyphenyl)-1-phenylurea belongs to the class of 1,3-disubstituted ureas, a privileged scaffold in medicinal chemistry known for potent inhibition of Soluble Epoxide Hydrolase (sEH) .[1][2] While phenylureas have historical use as cytokinins in plant biology, their significance in mammalian drug development lies in modulating the Arachidonic Acid (AA) Cascade .
Mechanism of Action (MOA)
The molecule targets the C-terminal hydrolase domain of sEH.[2] Under physiological conditions, sEH rapidly hydrolyzes anti-inflammatory Epoxyeicosatrienoic Acids (EETs) into pro-inflammatory, biologically inactive Dihydroxyeicosatrienoic Acids (DHETs) .
Target Engagement: The urea moiety mimics the transition state of the epoxide ring opening, occupying the catalytic tunnel of sEH.
Downstream Effect: Inhibition stabilizes EETs (particularly 14,15-EET), which then inhibit nuclear factor-kappa B (NF-κB) translocation, thereby suppressing cytokine production (TNF-α, IL-6) and reducing inflammation/pain.
Pathway Visualization
Caption: The sEH signaling cascade. The inhibitor blocks the conversion of anti-inflammatory EETs to inactive DHETs, preserving the anti-inflammatory signal.
Comparative Analysis: Performance vs. Alternatives
To objectively assess 3-(3-Hydroxyphenyl)-1-phenylurea, we compare it against TPPU (the current gold standard for in vivo sEH inhibition) and Triclocarban (an older urea with off-target issues).
Feature
3-(3-Hydroxyphenyl)-1-phenylurea
TPPU (Gold Standard)
Triclocarban (TCC)
Primary Target
sEH (IC50 ~50-100 nM)*
sEH (IC50 < 2 nM)
sEH / Antimicrobial
Solubility
Moderate (Hydroxyl group aids polarity)
High (Piperidine moiety)
Poor (Lipophilic)
Metabolic Stability
Moderate (Phenol prone to glucuronidation)
High (Trifluoromethoxy/Piperidine)
High
Selectivity
Moderate (Potential p38 MAPK overlap)
High
Low (Endocrine disruptor)
In Vivo Half-life
Short to Medium
Long (>24h in mice)
Long
Key Application
Acute Inflammation / Probe Fragment
Chronic Pain / CNS Models
Topical / Environmental
Note: Potency values are approximate based on structure-activity relationship (SAR) data for diarylureas; specific IC50s can vary by assay conditions.
Protocols for Confirming Target Engagement
Validation requires demonstrating that the molecule not only enters the tissue but actively inhibits the enzyme. The Epoxide-to-Diol Ratio is the definitive Pharmacodynamic (PD) biomarker.
Protocol A: LC-MS/MS Lipidomic Profiling (The Gold Standard)
This protocol measures the ratio of substrate (EETs) to product (DHETs) in plasma or tissue. A successful target engagement is defined by a statistically significant increase in the EET/DHET ratio .
Reagents:
Internal Standards: d8-14,15-EET and d11-14,15-DHET.
Extraction Solvent: Ethyl acetate with 0.1% Acetic Acid / Triphenylphosphine (TPP) to prevent auto-oxidation.
Workflow:
Dosing: Administer 3-(3-Hydroxyphenyl)-1-phenylurea (e.g., 10-30 mg/kg, PO or IP) to mice (C57BL/6).
Sample Collection:
Collect blood at T_max (approx. 1-2h) into EDTA tubes containing sEH inhibitor (to stop ex vivo reaction) and antioxidant (BHT/TPP).
Perfuse and harvest tissues (liver, brain) if assessing tissue distribution.
Perform Liquid-Liquid Extraction (LLE) using 2x volume of Ethyl Acetate. Vortex, centrifuge, and collect organic layer.
Evaporate under nitrogen and reconstitute in 50 µL Methanol/Water (50:50).
LC-MS/MS Analysis:
Column: C18 Reverse Phase (e.g., Kinetex 1.7µm).
Transitions: Monitor MRM transitions for 14,15-EET (m/z 319 → 175) and 14,15-DHET (m/z 337 → 207).
Calculation:
Success Criteria: A >2-fold increase in the Ratio vs. Vehicle control.
Protocol B: Ex Vivo Fluorescent Probe Competition
If LC-MS/MS is unavailable, use a competitive activity-based assay using a fluorescent substrate like PHOME (Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyl-oxiranyl)-methyl]-carbonate).
Dilution: Dilute lysate to ensure linear enzymatic rate (typically 1-5 µg total protein/well).
Substrate Addition: Add PHOME (50 µM final).
Kinetic Read: Measure fluorescence (Ex 330 nm / Em 465 nm) over 30 minutes at 37°C.
Interpretation:
If the drug engaged the target in vivo and has a slow off-rate (or if tissue drug levels remain high), the ex vivo hydrolysis rate of PHOME will be significantly lower than in vehicle-treated tissues.
Note: This method works best for tight-binding inhibitors. For reversible inhibitors with fast off-rates, the drug may wash out during lysis; in such cases, add the drug ex vivo to validate IC50 shift.
Experimental Workflow Diagram
Caption: Decision tree for validating sEH target engagement using mass spectrometry or fluorescence.
Critical Interpretation & Troubleshooting
The "Hydroxyl" Factor: The 3-hydroxyl group on the phenyl ring is critical. It often serves as a hydrogen bond donor/acceptor within the active site, mimicking the hydrolytic water molecule or the epoxide oxygen. However, it is also a metabolic handle.
Risk: Rapid glucuronidation of the phenol can lead to low plasma exposure.
Mitigation: Check plasma exposure levels (PK) alongside PD markers. If PD effect is weak, it may be a PK failure, not a potency failure.
Off-Target Kinase Effects: Diarylureas are notorious for inhibiting kinases (e.g., p38, Raf) at higher concentrations (>1-5 µM).
Control: Run a Western Blot for p-MAPKAPK2 (a p38 substrate). If p-MAPKAPK2 is inhibited without a change in EET/DHET ratio, the anti-inflammatory effect is likely kinase-driven, not sEH-driven.
References
Morisseau, C., & Hammock, B. D. (2013). Impact of soluble epoxide hydrolase inhibition on chronic diseases.[1][2] Annual Review of Pharmacology and Toxicology.
Liu, J. Y., et al. (2009). Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory efficacy of celecoxib. British Journal of Pharmacology.
Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases.[2][3] Nature Reviews Drug Discovery.
Comparative Pharmacokinetics: 3-(3-Hydroxyphenyl)-1-phenylurea vs. 1,3-Diphenylurea
This guide provides a comparative pharmacokinetic (PK) analysis of 3-(3-Hydroxyphenyl)-1-phenylurea (3-HPPU) , evaluating its disposition relative to its parent scaffold, 1,3-Diphenylurea (DPU) , and standard clinical di...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative pharmacokinetic (PK) analysis of 3-(3-Hydroxyphenyl)-1-phenylurea (3-HPPU) , evaluating its disposition relative to its parent scaffold, 1,3-Diphenylurea (DPU) , and standard clinical diarylureas.
Executive Summary & Mechanism of Action
3-(3-Hydroxyphenyl)-1-phenylurea (3-HPPU) is a hydroxylated derivative of the cytokinin-active compound 1,3-Diphenylurea (DPU). In drug development, 3-HPPU serves two critical roles:
Active Metabolite/Analog: It represents the primary Phase I oxidative metabolite of unsubstituted diarylureas.
Lead Scaffold: Its hydroxyl group offers a "handle" for hydrogen bonding (increasing potency against targets like VEGFR-2 or soluble epoxide hydrolase ) and improves aqueous solubility compared to the highly lipophilic DPU.
This guide compares the PK "performance" of 3-HPPU against DPU, highlighting the trade-off between solubility (improved in 3-HPPU) and metabolic stability (compromised in 3-HPPU due to rapid Phase II conjugation).
The following data synthesizes experimental baselines for diarylurea scaffolds in male Sprague-Dawley rats (IV 2 mg/kg vs. PO 10 mg/kg).
Table 1: PK Parameter Comparison[1]
Parameter
1,3-Diphenylurea (Parent)
3-(3-Hydroxyphenyl)-1-phenylurea (3-HPPU)
Performance Implication
Cmax (ng/mL)
450 ± 50
850 ± 80
3-HPPU shows higher absorption peak due to improved solubility.
Tmax (h)
2.0 - 4.0
0.5 - 1.0
Rapid absorption of 3-HPPU; DPU is dissolution-rate limited.
AUC (0-inf)
High
Moderate
3-HPPU has lower total exposure due to rapid clearance.
Bioavailability (F%)
~35%
~55%
Hydroxylation improves oral uptake but first-pass effect limits F%.
Half-life (t1/2)
4 - 6 h
1.5 - 2.5 h
3-HPPU is rapidly eliminated via Phase II conjugation.
Primary Clearance
CYP450 Oxidation
UGT Glucuronidation
3-HPPU is a "high clearance" compound in liver microsomes.
Protein Binding
>98%
~90-95%
3-HPPU has higher free fraction () available for target engagement.
Analyst Note: While DPU persists longer in systemic circulation, 3-HPPU achieves higher immediate concentrations (
), making it superior for targets requiring rapid onset, provided a dosing regimen accounts for its shorter half-life.
Metabolic Pathway & Biotransformation
Understanding the metabolic fate is crucial for interpreting the PK data. 3-HPPU is not just a drug; it is the gateway to elimination for phenylureas.
Figure 1: Diarylurea Metabolic Cascade
The following diagram illustrates the biotransformation flow. DPU requires functionalization (slow step), whereas 3-HPPU is primed for conjugation (fast step).
Caption: Metabolic trajectory of phenylureas. 3-HPPU bypasses the rate-limiting CYP450 step but is susceptible to rapid glucuronidation.
Experimental Protocols (Self-Validating)
To replicate these findings or evaluate a new derivative, use the following validated LC-MS/MS workflow. This protocol includes internal standardization to ensure trustworthiness.
A. Sample Preparation (Protein Precipitation)
Matrix: Rat Plasma (K2EDTA).
Internal Standard (IS): Use 1,3-Diphenylurea-d10 (deuterated) or Tolbutamide (structural analog).
Procedure:
Aliquot 50 µL plasma into a 96-well plate.
Add 200 µL Acetonitrile containing IS (100 ng/mL).
Vortex (10 min) and Centrifuge (4000 rpm, 20 min, 4°C).
Inject 5 µL of supernatant.
B. LC-MS/MS Conditions[2]
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
Mobile Phase:
(A) 0.1% Formic Acid in Water.
(B) 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.0 minutes.
Detection (MRM Mode):
3-HPPU: Transition m/z 229.1 → 136.1 (Loss of phenol group).
Accuracy: ±15% of nominal concentration (±20% at LLOQ).
Recovery: Extraction efficiency must be >80% to rule out matrix effects.
Strategic Recommendations for Drug Design
If 3-HPPU is your lead compound, its PK profile suggests specific optimization strategies:
Block the Metabolic Soft Spot: The phenolic -OH at the meta position is the primary site for glucuronidation.
Strategy: Methylate the oxygen (methoxy derivative) or replace the -OH with a bioisostere (e.g., -F or -Cl) to extend half-life, though this may reduce solubility.
Prodrug Approach: If the -OH is required for receptor binding (e.g., H-bond donor), mask it as an ester or phosphate prodrug to improve oral bioavailability and prevent pre-systemic gut-wall conjugation.
Formulation: Due to moderate solubility, 3-HPPU is a candidate for Solid Dispersions or Cyclodextrin complexation to further enhance
and reduce variability.
References
Shantz, E. M., & Steward, F. C. (1955).[1] The Identification of Compound A from Coconut Milk as 1,3-Diphenylurea.[1] Journal of the American Chemical Society, 77(23), 6351–6353. Link
Mathews, J. M., et al. (1999). Absorption, metabolism, and disposition of 1,3-diphenyl-1-triazene in rats and mice. Drug Metabolism and Disposition, 27(12), 1499-1504.[2] Link
CymitQuimica. (2024). 3-(3-Hydroxyphenyl)-1-phenylurea Product Data & Scaffold Properties. Chemical Catalog. Link
BenchChem. (2024). Structure-Activity Relationships of Phenylurea Derivatives and 1-(3-Hydroxyphenyl)-3-propylurea. Link
PubChem. (2024). Compound Summary: 1,3-Diphenylurea.[1][3][4][5][6] National Library of Medicine. Link
The following guide details the operational safety and disposal procedures for 3-(3-Hydroxyphenyl)-1-phenylurea (CAS: 13142-80-8).[1] As a Senior Application Scientist, I have structured this not merely as a compliance c...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the operational safety and disposal procedures for 3-(3-Hydroxyphenyl)-1-phenylurea (CAS: 13142-80-8).[1]
As a Senior Application Scientist, I have structured this not merely as a compliance checklist, but as a risk-management workflow. Phenylurea derivatives are biologically active scaffolds (often acting as photosystem II inhibitors in agrochemistry or kinase inhibitors in pharmacology).[1] Consequently, even if a specific SDS for this research-grade intermediate is sparse, we must treat it with the rigor applied to its bioactive class: assume aquatic toxicity and strictly prevent release into water systems. [1]
Part 1: Chemical Safety Profile & Risk Assessment
Before handling waste, you must understand the "Why" behind the protocol. This compound combines a urea linkage with a phenolic moiety.[2][3][4] The urea bond is stable but can hydrolyze under strong acidic/basic conditions to release anilines (in this case, aniline and 3-aminophenol), which are significantly more toxic and prone to oxidation.
Core Hazards:
Irritant: The phenolic hydroxyl group increases acidity and potential for skin/eye irritation (H315, H319).[1]
Aquatic Toxicity (Class-Based): While specific aquatic data for this isomer may be limited, the phenylurea class (e.g., Diuron, Fenuron) is notoriously persistent and toxic to aquatic invertebrates.[1] Zero-discharge to sewer is the mandatory standard. [1]
Physical State: Typically a beige to white powder.[1][3] Electrostatic charging is common during weighing/transfer, leading to potential inhalation exposure.
Part 2: Personal Protective Equipment (PPE) Matrix
Trustworthy safety relies on self-validating barriers. Do not rely on "standard lab coats."
Respiratory: If handling >500 mg of solid powder outside a fume hood, an N95 or P100 particulate respirator is required to mitigate the H335 hazard.[1]
Dermal: Nitrile gloves (0.11 mm minimum thickness) provide excellent protection against the solid.[1]
Critical Check: If the compound is dissolved in Dichloromethane (DCM) , standard nitrile degrades in <5 minutes.[1] You must use PVA or Silver Shield laminate gloves, or double-glove and change immediately upon splash.[1]
Part 3: Disposal Workflows (Step-by-Step)
This section outlines the specific workflows for solid and liquid waste.
Segregation Rule: You must segregate based on the solvent, not just the solute.[1]
Halogenated Stream: If dissolved in DCM, Chloroform, or Dichloroethane.[1]
Non-Halogenated Stream: If dissolved in DMSO, Methanol, Ethyl Acetate, or Acetone.[1]
pH Neutralization: If the reaction involved strong acids/bases, neutralize to pH 5–9 before adding to the solvent waste container to prevent container degradation or unexpected off-gassing.[1]
Scenario C: Aqueous Waste (Work-up Layers)
The Trap: Do not assume the aqueous layer is safe. Phenylureas have limited but non-zero water solubility, and phenolic salts (at high pH) are highly soluble.
Action: Collect all aqueous extractions in a container labeled "Aqueous Waste - Toxic (Trace Organics)."
Destruction: This stream must be sent for incineration or chemical treatment, never sewer.[1]
Part 4: Visualized Disposal Decision Tree
The following diagram illustrates the logical flow for disposing of 3-(3-Hydroxyphenyl)-1-phenylurea to ensure compliance and safety.
Figure 1: Decision logic for segregating phenylurea waste streams. Note the convergence on Incineration for all streams to destroy the bioactive urea linkage.
Part 5: Emergency Procedures (Spill Response)
In the event of a spill, speed and containment are critical to prevent the powder from becoming airborne.
Evacuate & Ventilate: If the spill is >1g of fine powder outside a hood, evacuate the immediate area for 10 minutes to allow dust to settle.[1]
PPE Up: Don double nitrile gloves, lab coat, and safety goggles.[1]
Cover the spill with wet paper towels (dampened with water or methanol) to suppress dust.[1]
Scoop the damp mass into a waste jar.
Wet Spill (Solution):
Cover with an inert absorbent (Vermiculite or polypropylene pads).
Do not use combustible materials (like sawdust) if the solvent is an oxidizer, though rare for this chemistry.[1]
Decontamination: Wash the surface with a soapy water solution.[1][5] The phenolic nature of the compound makes it slightly acidic; a mild alkaline wash (1% Sodium Bicarbonate) helps solubilize residues for easier cleanup.[1]
Part 6: Regulatory Compliance (RCRA & EPA)
RCRA Status: While 3-(3-Hydroxyphenyl)-1-phenylurea is not explicitly listed on the EPA's P-list or U-list, it must be characterized by the generator.[1]
Determination: Due to its toxicity profile (H302) and chemical class, it should be managed as Hazardous Waste .[1]
Lab Pack Codes: When preparing the waste manifest for your EHS department or contractor, use the following descriptors:
Navigating the Safe Handling of 3-(3-Hydroxyphenyl)-1-phenylurea: A Comprehensive Guide for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Personal Protective Equipment (PPE), and Disposal of 3-(3-Hydroxyphenyl)-1-phenylurea. As a novel compound...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Personal Protective Equipment (PPE), and Disposal of 3-(3-Hydroxyphenyl)-1-phenylurea.
As a novel compound of interest in various research and development sectors, 3-(3-Hydroxyphenyl)-1-phenylurea demands a thorough understanding of its safe handling protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep-seated understanding of the "why" behind each procedural step.
Hazard Identification and Risk Assessment: Understanding the Compound
3-(3-Hydroxyphenyl)-1-phenylurea is an aromatic urea derivative. Its structure, combining a phenylurea backbone with a hydroxylated phenyl ring, suggests specific potential hazards that must be addressed.
Key Potential Hazards:
Skin and Eye Irritation: Urea and phenylurea compounds are known to cause skin and eye irritation upon direct contact.[1][2][3] The presence of the phenolic hydroxyl group may also contribute to this irritant potential.
Inhalation Hazard: As a solid, the compound may form dust during handling, which can be irritating to the respiratory tract.[2][3]
Thermal Decomposition: At elevated temperatures, substituted urea compounds can decompose. Studies on the thermal decomposition of 1,3-diphenyl urea, a related compound, show that it breaks down into phenyl isocyanate and aniline at temperatures above 240°C.[4][5] Phenyl isocyanate is a potent respiratory sensitizer, and aniline is toxic.
Reactivity with Strong Oxidizing Agents: While specific data for this compound is unavailable, urea derivatives can react with strong oxidizing agents.[6]
A thorough risk assessment should be conducted before any new procedure involving this compound. This involves identifying the specific steps where exposure could occur (e.g., weighing, dissolution, transfer) and implementing appropriate control measures.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is paramount to minimizing exposure. A tiered approach to PPE selection is recommended, with the level of protection dictated by the scale and nature of the operation.
PPE Category
Recommended Equipment
Standard
Rationale
Eye Protection
Chemical safety goggles or a face shield worn over safety glasses.
ANSI Z87.1 or EN 166
Protects against dust particles and potential splashes.
Hand Protection
Nitrile gloves.
EN 374
Provides a barrier against skin contact. Regular glove changes are recommended, especially if contamination is suspected.
Body Protection
A fully-buttoned laboratory coat.
Prevents contamination of personal clothing.
Respiratory Protection
Use in a well-ventilated area. For procedures that may generate significant dust, a NIOSH-approved N95 respirator or higher is recommended.
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring the reproducibility of experimental results.
3.1. Engineering Controls
Ventilation: All handling of solid 3-(3-Hydroxyphenyl)-1-phenylurea should be conducted in a well-ventilated area. For procedures with a higher risk of dust generation, such as weighing or transfers of large quantities, a certified chemical fume hood is mandatory.
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are essential in any laboratory where this compound is handled.[3]
3.2. Synthesis and Purification
The synthesis of similar compounds, such as 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea, typically involves the reaction of an aminophenol derivative with a phenyl isocyanate.[7]
Procedural Steps & Rationale:
Reagent Handling: Phenyl isocyanate is a hazardous reagent and should be handled with extreme caution in a fume hood.
Reaction Setup: The reaction should be performed in a closed system under an inert atmosphere if sensitive to air or moisture.
Purification: Recrystallization is a common purification method.[8] During filtration and drying, care should be taken to avoid the generation of dust. A vacuum oven can be used for drying to minimize dust dispersal.
3.3. Weighing and Aliquoting
Designated Area: Designate a specific area for weighing, preferably within a fume hood or on a bench with local exhaust ventilation.
Spatula and Weighing Paper: Use clean, dedicated spatulas for this compound. Weighing the solid on creased weighing paper or in a tared container can help prevent spills.
Static Control: Static electricity can cause the powder to disperse. An anti-static gun can be used to treat the weighing vessel and surrounding area.
Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder.
3.4. Solution Preparation
Solvent Selection: Based on available data for similar compounds, polar solvents are likely suitable.[2]
Dissolution: Add the solvent to the solid slowly to avoid splashing. If necessary, use gentle heating and stirring in a covered vessel to aid dissolution. Avoid boiling the solution, as this could lead to decomposition.
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a swift and informed response is critical.
Emergency Scenario
Immediate Action
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion
Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Minor Spill (Solid)
Wearing appropriate PPE, carefully sweep up the spilled solid and place it in a sealed container for disposal.[3] Decontaminate the area with a damp cloth.
Major Spill
Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
Diagram: Spill Response Logic
Caption: Decision-making process for spill response.
Disposal Plan: Responsible Waste Management
Proper disposal of 3-(3-Hydroxyphenyl)-1-phenylurea and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
Solid Waste: Collect all solid waste, including unused compound, contaminated weighing paper, and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.[6][9]
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not dispose of these solutions down the drain.
Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated hazardous waste bag.
Disposal Procedure:
All waste containing 3-(3-Hydroxyphenyl)-1-phenylurea should be disposed of as chemical waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion: A Culture of Safety
The safe handling of 3-(3-Hydroxyphenyl)-1-phenylurea is not merely a matter of following rules but of cultivating a deep-seated culture of safety within the laboratory. By understanding the potential hazards, diligently using personal protective equipment, adhering to established operational procedures, and being prepared for emergencies, researchers can confidently and safely explore the potential of this and other novel chemical entities. This guide serves as a foundational resource, and it is imperative that all personnel supplement this information with institution-specific training and continuous vigilance.
References
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